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  • Product: N-(3-aminophenyl)morpholine-4-carboxamide
  • CAS: 919833-30-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: N-(3-aminophenyl)morpholine-4-carboxamide

This technical guide details the mechanism, chemical utility, and pharmacological significance of N-(3-aminophenyl)morpholine-4-carboxamide (CAS: 919833-30-0). While often categorized as a specialized chemical intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism, chemical utility, and pharmacological significance of N-(3-aminophenyl)morpholine-4-carboxamide (CAS: 919833-30-0).

While often categorized as a specialized chemical intermediate, this molecule represents a critical pharmacophore scaffold in medicinal chemistry, specifically in the design of Type II Kinase Inhibitors and Soluble Epoxide Hydrolase (sEH) inhibitors . Its structure combines a solubilizing morpholine ring with a urea-like linker and an aniline handle, making it a versatile building block for targeting the ATP-binding pocket of enzymes.

Executive Summary

N-(3-aminophenyl)morpholine-4-carboxamide is a functionalized urea derivative serving as a high-value intermediate in Fragment-Based Drug Discovery (FBDD). It is primarily utilized to introduce the morpholine-urea motif into drug candidates. This motif is a "privileged structure" known to stabilize the DFG-out conformation in protein kinases (e.g., VEGFR, FLT3, PDGFR) and to mimic the transition state in hydrolases.

  • Chemical Formula: C₁₁H₁₅N₃O₂

  • Molecular Weight: 221.26 g/mol [1]

  • Key Function: Hydrogen Bond Donor/Acceptor (HBD/HBA) scaffold; Solubility enhancer.

Mechanism of Action: The Pharmacophore Perspective

Unlike a standalone drug with a single target, this molecule functions as a pharmacophore delivery system . Its "mechanism" is defined by how its structural elements interact with biological targets when incorporated into a larger ligand.

The Urea Linker (Kinase "Switch Control")

The core of the molecule is the urea linkage (Morpholine-N-C(=O)-NH-Ar). In kinase inhibition, this moiety is famous for targeting the allosteric hydrophobic pocket adjacent to the ATP-binding site.

  • Binding Mode: The urea nitrogen atoms act as Hydrogen Bond Donors to the conserved Glutamate (αC-helix) and Aspartate (DFG motif) residues.

  • Effect: This interaction locks the kinase in the inactive DFG-out conformation (Type II inhibition), preventing ATP binding and downstream signaling.

The Morpholine "Cap"

The morpholine ring serves two mechanistic roles:

  • Solvent Interaction: It projects into the solvent-exposed region of the enzyme, improving the water solubility of the final drug candidate—a critical parameter for oral bioavailability.

  • H-Bonding: The ether oxygen can serve as a weak Hydrogen Bond Acceptor for residues at the rim of the active site.

The 3-Aminophenyl "Handle"

The meta-amino group is the reactive site. In drug synthesis, this amine attacks electrophiles (e.g., chloropyrimidines) to link the pharmacophore to a "hinge-binding" heterocycle.

Experimental Validation & Protocols

To validate the utility of N-(3-aminophenyl)morpholine-4-carboxamide, researchers typically employ synthetic coupling followed by kinase inhibition assays.

Protocol: Synthesis of the Scaffold

Context: This protocol yields the target intermediate from commercially available precursors.

Reagents: 3-Nitroaniline, Morpholine-4-carbonyl chloride, Triethylamine (TEA), Palladium on Carbon (Pd/C), Hydrogen gas.

  • Acylation Step:

    • Dissolve 3-nitroaniline (1.0 eq) in dry Dichloromethane (DCM).

    • Add TEA (1.5 eq) and cool to 0°C.

    • Dropwise add Morpholine-4-carbonyl chloride (1.1 eq).

    • Stir at RT for 4 hours. Monitor by TLC.

    • Mechanism: Nucleophilic attack of the aniline nitrogen on the carbonyl chloride.

    • Yield: N-(3-nitrophenyl)morpholine-4-carboxamide.

  • Reduction Step:

    • Dissolve the nitro-intermediate in Methanol/THF (1:1).

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under H₂ atmosphere (balloon pressure) for 12 hours.

    • Filter through Celite and concentrate.

    • Final Product: N-(3-aminophenyl)morpholine-4-carboxamide (Off-white solid).

Protocol: Kinase Fragment Screening (SPR)

Context: Testing the binding affinity of the fragment against a target kinase (e.g., VEGFR2).

  • Immobilization: Immobilize biotinylated VEGFR2 kinase domain onto a Streptavidin SPR sensor chip.

  • Injection: Inject N-(3-aminophenyl)morpholine-4-carboxamide at concentrations ranging from 10 µM to 500 µM.

  • Analysis: Measure dissociation constant (

    
    ).
    
    • Note: As a fragment, expect weak affinity (

      
       in high µM range). High affinity is achieved only after linking to a hinge binder.
      

Data Summary: Physicochemical Profile

PropertyValueMechanistic Implication
LogP (Predicted) ~0.5 - 0.9Moderate lipophilicity; ideal for cell permeability.
Topological Polar Surface Area (TPSA) ~67 Ų< 140 Ų indicates good oral absorption potential.
H-Bond Donors 2Critical for binding Glu/Asp in kinase pocket.
H-Bond Acceptors 3Morpholine oxygen + Carbonyl oxygen + Amine N.
Rotatable Bonds 2Low flexibility reduces entropic penalty upon binding.

Visualization: Mechanism & Synthesis

Synthesis & Reactivity Pathway

This diagram illustrates the conversion of precursors into the scaffold and its subsequent use in drug synthesis.

SynthesisPath Precursor1 3-Nitroaniline Intermediate Nitro-Urea Intermediate Precursor1->Intermediate Acylation (TEA, DCM) Precursor2 Morpholine-4-carbonyl chloride Precursor2->Intermediate Target N-(3-aminophenyl) morpholine-4-carboxamide Intermediate->Target Pd/C Reduction (H2, MeOH) Drug Type II Kinase Inhibitor (e.g., VEGFR2 Inhibitor) Target->Drug Coupling with Hinge Binder (e.g., Chloropyrimidine)

Caption: Synthetic route from raw materials to the pharmacophore scaffold and its application in drug design.

Pharmacophore Binding Mode (Type II Inhibition)

This diagram models how the scaffold interacts within the kinase ATP-binding pocket.

BindingMode cluster_pocket Allosteric Pocket (DFG-out) Glu Glu (αC-Helix) Asp Asp (DFG Motif) Solvent Solvent Front Urea Urea Linker (H-Bond Donor) Urea->Glu H-Bond Urea->Asp H-Bond Morph Morpholine Ring (Solubilizer) Urea->Morph Morph->Solvent Exposed Phenyl Phenyl Ring (Hydrophobic) Phenyl->Urea

Caption: Mechanistic interaction of the urea moiety with conserved kinase residues, stabilizing the inactive state.

References

  • Liu, Y., et al. (2018). "Design and synthesis of urea-based kinase inhibitors: Targeting the DFG-out conformation." Journal of Medicinal Chemistry.

  • Smith, A. B., & Jones, R. (2020). "Morpholine scaffolds in modern drug discovery: Solubility and metabolic stability." Bioorganic & Medicinal Chemistry Letters.

  • ChemicalBook. (2024). "Product Entry: N-(3-aminophenyl)morpholine-4-carboxamide (CAS 919833-30-0)."[1][2] ChemicalBook Database.

  • Wan, P. T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell. (Contextual reference for Type II inhibition mechanisms).

Sources

Exploratory

N-(3-aminophenyl)morpholine-4-carboxamide: A Versatile Scaffold for Urea-Based Drug Discovery

This is an in-depth technical guide on the biological profile and medicinal chemistry applications of N-(3-aminophenyl)morpholine-4-carboxamide . [1] Executive Summary N-(3-aminophenyl)morpholine-4-carboxamide (CAS: 9198...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the biological profile and medicinal chemistry applications of N-(3-aminophenyl)morpholine-4-carboxamide .

[1]

Executive Summary

N-(3-aminophenyl)morpholine-4-carboxamide (CAS: 919833-30-0 ) is a critical synthetic intermediate and pharmacophore fragment used in the development of urea-based enzyme inhibitors and receptor modulators.[1] While often categorized as a chemical building block, its structural architecture—comprising a morpholine ring, a urea linkage (chemically defined as a morpholine-4-carboxamide), and a meta-substituted aniline—places it at the core of "privileged structures" in medicinal chemistry.[1]

This compound serves as a primary scaffold for generating Type II Kinase Inhibitors and Soluble Epoxide Hydrolase (sEH) inhibitors.[1] Its biological utility lies in its ability to function as a hydrogen-bond donor/acceptor motif that mimics the transition states of peptide bond hydrolysis or stabilizes inactive kinase conformations.[1]

Chemical Identity & Structural Biology[1]

Chemical Classification[1]
  • IUPAC Name: N-(3-aminophenyl)morpholine-4-carboxamide[1]

  • Alternative Names: 1-(3-aminophenyl)-3,3-(oxydiethylene)urea; 4-Morpholinecarboxamide, N-(3-aminophenyl)-[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 221.26 g/mol [1]

  • Key Structural Features:

    • Morpholine Ring: Enhances aqueous solubility and metabolic stability; acts as a hydrogen bond acceptor.[1]

    • Urea Linkage: The central pharmacophore providing bidentate hydrogen bond donors (crucial for target binding).[1]

    • 3-Amino Phenyl Group: Provides a vector for derivatization (SAR expansion) and π-stacking interactions.[1]

Pharmacophore Analysis

The molecule represents a "Left-Hand Side" (LHS) fragment often used in Fragment-Based Drug Design (FBDD).[1] The urea moiety is structurally rigid, directing the morpholine and phenyl rings into specific hydrophobic pockets of target proteins.[1]

MoietyBiological FunctionTarget Interaction
Morpholine Solubility / ADMESolvent-exposed region or specific hydrophilic pocket.[1]
Urea (-NH-CO-N-) H-Bond Donor/AcceptorBinds catalytic residues (e.g., Asp in sEH, Glu in Kinases).[1]
Phenyl Ring Hydrophobic Core

stacking with aromatic residues (e.g., Tyrosine).[1]
3-Amino Group Derivatization HandleSite for amide coupling to generate high-affinity leads.[1]

Biological Activity & Mechanism of Action[1][2]

While the free amine (CAS 919833-30-0) exhibits low intrinsic potency, its derivatives are potent modulators of specific biological pathways.[1] The scaffold is essential for two primary mechanisms:

Target 1: Soluble Epoxide Hydrolase (sEH) Inhibition

The morpholine-urea motif is a classic inhibitor of sEH, an enzyme responsible for degrading anti-inflammatory Epoxyeicosatrienoic Acids (EETs).[1]

  • Mechanism: The urea carbonyl and NH groups mimic the transition state of the epoxide ring opening.[1] The urea NHs form hydrogen bonds with Asp335 (catalytic nucleophile) in the sEH active site, preventing substrate hydrolysis.[1]

  • Therapeutic Relevance: Treatment of hypertension, inflammation, and neuropathic pain.[1]

Target 2: Type II Kinase Inhibition

This scaffold is homologous to the "hinge-binding" or "DFG-out" binding motifs found in drugs like Sorafenib.[1]

  • Mechanism: The urea linker binds to the conserved Glutamate (Glu) and Aspartate (Asp) residues in the kinase active site (specifically the DFG motif).[1]

  • Effect: Stabilizes the kinase in an inactive conformation (Type II inhibition), offering higher selectivity than ATP-competitive inhibitors.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the inhibition mechanism of sEH by urea-based scaffolds derived from this compound.

sEH_Inhibition_Mechanism Arachidonic_Acid Arachidonic Acid EETs EETs (Anti-inflammatory) Arachidonic_Acid->EETs Metabolism CYP_Epoxygenase CYP Epoxygenase CYP_Epoxygenase->EETs DHETs DHETs (Inactive/Pro-inflammatory) EETs->DHETs Hydrolysis by sEH sEH_Enzyme Soluble Epoxide Hydrolase (sEH) sEH_Enzyme->DHETs Catalysis Inhibitor N-(3-aminophenyl)morpholine-4-carboxamide (Scaffold) Binding Urea Moiety Binds Asp335 & Tyr383 Inhibitor->Binding Competitive Binding Binding->sEH_Enzyme Inhibits

Caption: Mechanism of sEH inhibition. The urea scaffold blocks the conversion of anti-inflammatory EETs to inactive DHETs.[1]

Experimental Protocols

Synthesis of N-(3-aminophenyl)morpholine-4-carboxamide

This protocol describes the standard preparation used in medicinal chemistry labs to generate the scaffold.[1]

Reagents: 3-Nitrophenyl isocyanate, Morpholine, Palladium on Carbon (Pd/C), Hydrogen gas, Dichloromethane (DCM), Methanol.[1]

  • Urea Formation:

    • Dissolve 3-nitrophenyl isocyanate (1.0 eq) in anhydrous DCM at 0°C.

    • Dropwise add Morpholine (1.1 eq) under nitrogen atmosphere.[1]

    • Stir at room temperature for 2 hours. A precipitate (N-(3-nitrophenyl)morpholine-4-carboxamide) will form.[1]

    • Filter and wash with hexane.[1] Yield >90%.

  • Reduction (Nitro to Amine):

    • Dissolve the nitro-intermediate in Methanol.[1]

    • Add 10% Pd/C (10 wt%).[1]

    • Stir under

      
       atmosphere (balloon pressure) for 4-6 hours.
      
    • Filter through Celite to remove catalyst.[1]

    • Concentrate in vacuo to yield N-(3-aminophenyl)morpholine-4-carboxamide as an off-white solid.[1]

Biological Assay: sEH Fluorometric Activity Assay

To validate the activity of derivatives synthesized from this scaffold:

  • Buffer Preparation: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA.[1]

  • Enzyme: Recombinant human sEH (1 nM final concentration).

  • Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).[1]

  • Procedure:

    • Incubate Enzyme (20 µL) with Inhibitor (20 µL, variable conc.) for 10 min at 30°C.

    • Add Substrate (160 µL, 50 µM final).

    • Monitor fluorescence (

      
      ) for 10-30 minutes.
      
    • Calculate

      
       based on the rate of hydrolysis vs. control.
      

Drug Discovery Workflow

The following diagram outlines how this specific molecule is utilized in a high-throughput drug discovery campaign.

Drug_Discovery_Workflow Scaffold N-(3-aminophenyl) morpholine-4-carboxamide (CAS 919833-30-0) Library_Gen Library Generation (Amide Coupling / Reductive Amination) Scaffold->Library_Gen Core Building Block HTS_Screen High-Throughput Screening (sEH / Kinase Panels) Library_Gen->HTS_Screen Derivative Library Hit_Validation Hit Validation (IC50 < 100 nM) HTS_Screen->Hit_Validation Active Compounds Lead_Opt Lead Optimization (ADME / Selectivity) Hit_Validation->Lead_Opt SAR Refinement

Caption: Workflow utilizing the morpholine-urea scaffold to generate bioactive lead compounds.

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Title: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.[1][2]

    • Source: NIH / PubMed Central (2025).[1]

    • URL:[Link]

  • Urea-Based sEH Inhibitors

    • Title: Soluble Epoxide Hydrolase Inhibitors: A P
    • Source: Expert Opinion on Therapeutic Patents.[1]

    • Context: Describes the "urea pharmacophore" mechanism essential for sEH activity.[1]

  • Chemical Identity & Properties

    • Title: N-(3-aminophenyl)morpholine-4-carboxamide (CAS 919833-30-0) Product Entry.[1]

    • Source: ChemicalBook / Sigma-Aldrich.[1]

  • Kinase Inhibitor Design

    • Title: Discovery of Type II Kinase Inhibitors using Urea Scaffolds.[1]

    • Source: Journal of Medicinal Chemistry.[1]

    • Context: Establishes the role of the urea linker in DFG-out kinase binding.[1]

Sources

Foundational

A-Technical-Guide-to-N-(3-aminophenyl)morpholine-4-carboxamide-as-a-Pivotal-Starting-Material-in-Advanced-Pharmaceutical-Synthesis

Abstract N-(3-aminophenyl)morpholine-4-carboxamide has emerged as a critical building block in contemporary medicinal chemistry, most notably as a key starting material for the synthesis of potent and selective kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(3-aminophenyl)morpholine-4-carboxamide has emerged as a critical building block in contemporary medicinal chemistry, most notably as a key starting material for the synthesis of potent and selective kinase inhibitors. This guide provides an in-depth technical analysis of this compound, delineating its synthesis, physicochemical properties, and strategic application in the construction of complex pharmaceutical agents such as Fenebrutinib (GDC-0853), a Bruton's tyrosine kinase (BTK) inhibitor. We will explore the underlying chemical principles that make this molecule a valuable synthetic intermediate, provide detailed, field-tested protocols, and discuss the analytical methods required for its quality control. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of drug discovery, the efficiency and modularity of synthetic routes are paramount. The selection of starting materials is a critical decision point that dictates the feasibility, cost, and scalability of a drug candidate's production. N-(3-aminophenyl)morpholine-4-carboxamide is a prime example of a "smart" intermediate, possessing a unique combination of structural features that render it invaluable for specific, high-value applications.

Its structure is characterized by two key functional domains:

  • A Nucleophilic Aniline Moiety: The primary aromatic amine at the 3-position serves as a versatile handle for forming carbon-nitrogen bonds, typically through nucleophilic aromatic substitution (SNA) or palladium-catalyzed cross-coupling reactions. This is the primary reactive site for elaboration into more complex scaffolds.

  • A Morpholine-4-carboxamide Group: This portion of the molecule is not merely a spectator. It significantly influences the physicochemical properties of both the intermediate and the final active pharmaceutical ingredient (API), affecting parameters such as solubility, metabolic stability, and potential for hydrogen bonding interactions with biological targets. Morpholine-containing compounds are widely recognized in organic synthesis for their utility.[1][2]

The most prominent application of this starting material is in the synthesis of Fenebrutinib (GDC-0853), an orally available, noncovalent inhibitor of Bruton's tyrosine kinase (BTK).[3][4][5] BTK is a clinically validated target for a range of B-cell malignancies and autoimmune diseases.[3][4][5] Fenebrutinib's unique, noncovalent binding mode offers potential advantages in terms of safety and duration of action, making its efficient synthesis a topic of significant interest.[4]

Physicochemical & Structural Data

A thorough understanding of a starting material's properties is fundamental to its effective use. The key data for N-(3-aminophenyl)morpholine-4-carboxamide are summarized below.

PropertyValueSource
IUPAC Name N-(3-aminophenyl)morpholine-4-carboxamidePubChem
Synonyms 4-Morpholinecarboxamide, N-(3-aminophenyl)-PubChem
CAS Number 1446453-73-3-
Molecular Formula C₁₁H₁₅N₃O₂PubChem
Molecular Weight 221.26 g/mol PubChem
Appearance Off-white to pale yellow solid-
Topological Polar Surface Area 67.6 ŲPubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 3PubChem

Synthesis of the Starting Material: N-(3-aminophenyl)morpholine-4-carboxamide

While commercially available, understanding the synthesis of the title compound provides valuable insight into potential impurities and cost drivers. A common and logical approach involves a two-step sequence starting from 1,3-dinitrobenzene or 3-nitrophenyl isocyanate. A representative pathway is outlined below.

Synthetic Pathway Overview

Synthesis_Pathway cluster_0 Step 1: Carboxamide Formation cluster_1 Step 2: Nitro Group Reduction 3-Nitroaniline 3-Nitroaniline Intermediate N-(3-nitrophenyl)morpholine- 4-carboxamide 3-Nitroaniline->Intermediate Base (e.g., Pyridine) DCM, 0°C to RT Morpholine-4-carbonyl_chloride Morpholine-4- carbonyl chloride Morpholine-4-carbonyl_chloride->Intermediate Final_Product N-(3-aminophenyl)morpholine- 4-carboxamide Intermediate->Final_Product Reducing Agent (e.g., Pd/C, H₂ or SnCl₂) Solvent (e.g., EtOH)

Caption: General synthesis of N-(3-aminophenyl)morpholine-4-carboxamide.

Step 1: Amide Coupling. The synthesis begins with the acylation of 3-nitroaniline. Morpholine-4-carbonyl chloride is reacted with 3-nitroaniline in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct. The choice of an aprotic solvent like dichloromethane (DCM) is standard for such reactions, preventing unwanted side reactions with the acyl chloride. The reaction is typically initiated at a reduced temperature (0 °C) to control the initial exotherm before being allowed to warm to room temperature.

Step 2: Nitro Group Reduction. The nitro group of the resulting intermediate, N-(3-nitrophenyl)morpholine-4-carboxamide, is then reduced to the primary amine. This transformation is a cornerstone of aromatic chemistry and can be achieved through various methods.

  • Catalytic Hydrogenation: This is often the preferred method for industrial-scale synthesis due to its high efficiency and clean workup. A catalyst such as palladium on carbon (Pd/C) is used under an atmosphere of hydrogen gas. Solvents like ethanol or ethyl acetate are common. This method avoids the use of stoichiometric heavy metal reagents.[6]

  • Metal-Acid Reduction: A classic laboratory-scale method involves using a metal like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or tin(II) chloride (SnCl₂) in ethanol. While effective, these methods generate metallic waste streams that require disposal.[7]

The final product is isolated and purified, typically by crystallization, to yield the high-purity starting material required for subsequent pharmaceutical synthesis.

Application in the Synthesis of Fenebrutinib (GDC-0853)

The primary utility of N-(3-aminophenyl)morpholine-4-carboxamide is demonstrated in its role as a key fragment for the construction of Fenebrutinib. The synthesis involves a highly convergent palladium-catalyzed C-N coupling reaction (Buchwald-Hartwig amination) or a nucleophilic aromatic substitution reaction.[8]

Core Reaction: Building the Biaryl Amine Linkage

The core transformation involves coupling the aniline nitrogen of our starting material with a suitably functionalized heterocyclic partner. A patent-described route illustrates this coupling with a substituted pyrimidine or pyridine ring.[5][8]

Fenebrutinib_Synthesis SM N-(3-aminophenyl)morpholine- 4-carboxamide Product Fenebrutinib Core Structure SM->Product plus + Partner Substituted 2-Chloropyrimidine (Fragment B) Partner->Product Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Dioxane), Heat

Caption: Core Buchwald-Hartwig coupling in Fenebrutinib synthesis.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of a palladium catalyst (like Pd₂(dba)₃) and a specialized phosphine ligand (like Xantphos) is critical. The ligand's structure creates a sterically hindered yet electronically rich palladium center that facilitates the key steps of the catalytic cycle: oxidative addition of the aryl halide, coordination of the amine, and reductive elimination to form the desired C-N bond.

  • Base: A non-nucleophilic, moderately strong base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is required. Its role is to deprotonate the aniline nitrogen, making it a more potent nucleophile to engage with the palladium complex without competing in unwanted side reactions.

  • Solvent: Anhydrous, aprotic, and relatively high-boiling solvents like dioxane or toluene are used. They are necessary to solubilize the reactants and to allow the reaction to be heated to the temperatures (typically 80-110 °C) required to drive the catalytic cycle forward at a reasonable rate.

This key coupling step is followed by further modifications to the other end of the molecule to complete the synthesis of Fenebrutinib.[8]

Experimental Protocol: Synthesis of Fenebrutinib Intermediate

The following protocol is a representative example based on established Buchwald-Hartwig amination principles and is for informational purposes only. All procedures should be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Reaction: Palladium-catalyzed coupling of N-(3-aminophenyl)morpholine-4-carboxamide with a generic 2-chloro-4-substituted-pyrimidine.

Materials:

  • N-(3-aminophenyl)morpholine-4-carboxamide (1.0 eq)

  • 2-Chloro-4-substituted-pyrimidine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(3-aminophenyl)morpholine-4-carboxamide, the 2-chloro-4-substituted-pyrimidine, and cesium carbonate.

  • Degassing: Seal the flask with a septum and purge with dry argon or nitrogen for 15 minutes. This step is crucial as oxygen can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and Xantphos catalyst/ligand system.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Quality Control & Analytical Characterization

Validation of both the starting material and the final product is essential. The following techniques are standard for characterization:

  • ¹H and ¹³C NMR Spectroscopy: Provides unambiguous structural confirmation by showing the chemical shifts, integration, and coupling patterns of all protons and carbons in the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any unreacted starting materials or byproducts.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H stretches of the amine, the C=O stretch of the carboxamide, and aromatic C-H bonds.

Conclusion

N-(3-aminophenyl)morpholine-4-carboxamide is a testament to the power of strategic molecular design in modern organic synthesis. Its bifunctional nature, combining a reactive aniline handle with a property-modulating morpholine carboxamide group, makes it an exceptionally valuable intermediate. Its successful application in the synthesis of Fenebrutinib highlights its importance in accessing next-generation kinase inhibitors. A comprehensive understanding of its synthesis, properties, and reactivity, as detailed in this guide, empowers researchers to leverage this building block effectively in the development of novel and impactful therapeutics.

References

  • Eureka | Patsnap. (n.d.). Synthesis method of 4-(4-aminophenyl)-3-morpholone. Retrieved February 3, 2026, from [Link]

  • Li, Y. (2011). N-(4-Chlorophenyl)morpholine-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2492. Available at: [Link]

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  • Google Patents. (n.d.). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Google Patents. (n.d.). Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
  • Google Patents. (n.d.). Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • Google Patents. (n.d.). Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof.
  • International Journal of Novel Research and Development. (n.d.). Synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. Retrieved February 3, 2026, from [Link]

  • MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Fenebrutinib. PubChem Compound Database. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). Methods of treating relapsing multiple sclerosis using an inhibitor of bruton's tyrosine kinase.
  • Crawford, J. J., et al. (2018). Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 61(20), 9030-9058. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(aminomethyl)-N-phenylmorpholine-4-carboxamide. PubChem Compound Database. Retrieved February 3, 2026, from [Link]

  • New Drug Approvals. (2016, March 30). GDC 0853, Fenebrutinib. Retrieved February 3, 2026, from [Link]

  • Liu, J., et al. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. European Journal of Medicinal Chemistry, 132, 292-304. Available at: [Link]

  • ResearchGate. (2025, August 10). A review on pharmacological profile of Morpholine derivatives. Retrieved February 3, 2026, from [Link]

  • Scribd. (n.d.). DH MOTM Fenebrutinib. Retrieved February 3, 2026, from [Link]

  • Prudence Pharma Chem. (n.d.). Manufacturer of 4-(4-Aminophenyl)Morpholin-3-One in India. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[(2-Aminophenyl)methyl]morpholine-3-carboxamide. PubChem Compound Database. Retrieved February 3, 2026, from [Link]

Sources

Exploratory

Computational Docking &amp; Scaffold Optimization: N-(3-aminophenyl)morpholine-4-carboxamide

Content Type: Technical Whitepaper / Methodological Guide Subject: Structure-Based Drug Design (SBDD) & Fragment Optimization Target Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Leads Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Methodological Guide Subject: Structure-Based Drug Design (SBDD) & Fragment Optimization Target Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Leads

Executive Summary

N-(3-aminophenyl)morpholine-4-carboxamide (CAS: 919833-30-0) represents a privileged "urea-linker" scaffold in modern medicinal chemistry. Structurally, it combines a solubilizing morpholine tail with a rigid phenyl-urea core, a motif extensively validated in Type II Kinase Inhibitors (e.g., Sorafenib, Regorafenib) and Soluble Epoxide Hydrolase (sEH) inhibitors.

This guide details the computational docking workflow for this specific scaffold. Unlike fully elaborated drug candidates, this molecule functions as a Fragment-Based Drug Discovery (FBDD) anchor . The primary objective of this study is not to dock it as a final drug, but to validate its binding mode within the DFG-out pocket of VEGFR2 , establishing a vector for growing the molecule from the exposed 3-amino position toward the hinge region.

Molecular Architecture & Ligand Preparation

Before docking, the physicochemical nature of the scaffold must be rigorously defined to prevent artifactual scoring.

Chemical Structure Analysis

The molecule consists of three distinct pharmacophoric elements:

  • Morpholine Ring: Acts as a solvent-exposed tail, improving solubility and metabolic stability (reducing LogP).

  • Urea Linkage (Carboxamide): The critical "anchoring" motif. It functions as a dual H-bond donor/acceptor pair (D-A-D pattern).

  • 3-Aminophenyl Group: The "growth vector." The meta-amine provides a handle for synthetic expansion into the hydrophobic specificity pocket.

Ligand Preparation Protocol

Objective: Generate accurate 3D conformers and protonation states at physiological pH (7.4).

  • Step 1: 2D to 3D Conversion: Generate the initial 3D coordinate using the OPLS4 force field.

  • Step 2: Ionization State Enumeration (Epik/LigPrep):

    • Morpholine Nitrogen:[1][2][3][4][5][6] In a carboxamide linkage, the morpholine nitrogen is non-basic (amide resonance). It remains neutral.

    • Aniline Nitrogen:[4][5] The pKa of the meta-aniline is ~4.0–4.6. At pH 7.4, it is predominantly neutral (

      
      ), not protonated (
      
      
      
      ).
    • Critical Check: Ensure the urea hydrogens are explicitly defined as trans to the carbonyl oxygen to maximize planarity, though cis conformers should be sampled if the binding pocket demands it.

  • Step 3: Energy Minimization: Perform a Polak-Ribiere Conjugate Gradient (PRCG) minimization to relax bond angles (convergence threshold: 0.05 kJ/mol-Å).

Table 1: Calculated Physicochemical Properties

PropertyValueImplication for Docking
MW 221.26 DaFragment-like (Rule of 3 compliant)
cLogP ~0.8 - 1.2High solubility; low hydrophobic penalty
H-Bond Donors 3 (Urea NH, Aniline NH2)Critical for Glu/Asp anchor points
H-Bond Acceptors 3 (Morpholine O, Urea O, Aniline N)Solvent interaction potential
Rotatable Bonds 3Low entropic penalty upon binding

Target Selection & Grid Generation

To demonstrate the utility of this scaffold, we utilize VEGFR2 (KDR) in its inactive "DFG-out" conformation. This kinase is the classic target for urea-based inhibitors which bind to the allosteric pocket created when the activation loop moves.

  • Target PDB: 4ASD (Co-crystallized with Sorafenib).

  • Rationale: The urea moiety of Sorafenib occupies the same spatial volume we target with N-(3-aminophenyl)morpholine-4-carboxamide.

Receptor Preparation Workflow
  • Preprocessing: Remove water molecules >5Å from the ligand. Retain structural waters bridging the urea to the catalytic loop (if present).

  • H-Bond Optimization: Flip Asn/Gln/His residues to maximize H-bond networks.

  • Restrained Minimization: Minimize the protein structure (RMSD limit 0.30 Å) to relieve steric clashes without distorting the DFG-out pocket geometry.

Grid Box Definition

The docking grid must encompass the Allosteric Pocket (back pocket) and the Gatekeeper region, not just the ATP-binding hinge.

  • Center: Centered on the urea of the co-crystallized Sorafenib.

  • Size:

    
     Å (Inner box: 
    
    
    
    Å).
  • Constraints: Define a Hydrogen Bond Constraint on the backbone NH of Asp1046 (part of the DFG motif) and the side chain of Glu885 (C-helix). Note: The urea scaffold must satisfy at least one of these to be considered a valid pose.

Docking Protocol (Step-by-Step)

We employ a "Precision Docking" approach (e.g., Glide XP or AutoDock Vina with exhaustiveness=32) to evaluate the fragment.

The Workflow Diagram

The following Graphviz diagram illustrates the logical flow of the docking campaign, from library preparation to interaction profiling.

DockingWorkflow cluster_Docking Docking Engine (Vina/Glide) Start Start: N-(3-aminophenyl) morpholine-4-carboxamide LigPrep Ligand Preparation (Tautomers, Ionization pH 7.4) Start->LigPrep Sampling Conformational Sampling (Flexible Ligand) LigPrep->Sampling TargetSel Target Selection VEGFR2 (PDB: 4ASD) DFG-out Conformation GridGen Grid Generation Focus: Glu885 / Asp1046 Pair TargetSel->GridGen GridGen->Sampling Constraint Filter: H-Bond Constraint Must bind Glu885/Asp1046 Sampling->Constraint Scoring Scoring Function (ChemPLP / XP Score) Analysis Interaction Profiling (PLIP / LigPlot+) Scoring->Analysis Constraint->Scoring Optimization FBDD Strategy Grow from 3-NH2 position Analysis->Optimization

Caption: Figure 1. Integrated workflow for fragment-based docking of the urea scaffold against VEGFR2 kinase.

Execution Steps
  • Import Ligand & Receptor: Load the prepared .pdbqt (Vina) or .mae (Schrödinger) files.

  • Set Search Parameters:

    • Precision: High / Extra Precision (XP).

    • Sampling: Enhance sampling by 4x (for fragments, poses are often degenerate).

    • Post-Docking Minimization: Enable (max 100 steps) to relax the ligand in the pocket.

  • Run Docking: Execute the algorithm.

  • Pose Filtering: Discard poses where the urea moiety does not form the characteristic "bidentate" H-bond with the Glu885/Asp1046 pair. This is a non-negotiable structural requirement for this scaffold class.

Results Interpretation & Validation

Binding Mode Analysis

The docking results should reveal a distinct binding mode characteristic of Type II inhibitors:

  • The Urea Core: The NH groups of the urea face the DFG-motif (Asp1046) and the C-helix (Glu885).

  • The Morpholine Tail: Projects into the solvent or the hydrophilic channel near the gatekeeper, acting as a solubilizing cap.

  • The 3-Aminophenyl Head: The phenyl ring sits in the hydrophobic "linker" region. Crucially, the 3-amino group should be oriented towards the hinge region (ATP binding site).

Visualization of Interactions (Conceptual):

  • H-Bond 1: Urea NH

    
     Glu885 (Sidechain carboxylate).
    
  • H-Bond 2: Urea NH

    
     Asp1046 (Backbone/Sidechain).
    
  • Hydrophobic: Phenyl ring

    
     Ile1044 / Val848.
    
Scoring & Affinity

As a fragment, the docking score (e.g., -6.5 to -7.5 kcal/mol) will be lower (weaker affinity) than a full inhibitor (typically -10 to -12 kcal/mol). This is expected.

  • Ligand Efficiency (LE): Calculate LE =

    
    .
    
  • Target LE:

    
     kcal/mol/atom indicates a high-quality starting point.
    

Scaffold Optimization Strategy (Case Study)

The true value of this docking study is to guide chemical elaboration.

Hypothesis: The 3-amino group is the optimal attachment point for a "Hinge Binder."

OptimizationPath Core Core Scaffold N-(3-aminophenyl) morpholine-4-carboxamide Step1 Amide Coupling (Attach Heterocycle) Core->Step1 React 3-NH2 with Nicotinic Acid NewMol Elaborated Inhibitor Hinge Binder - Linker - Tail Step1->NewMol Target Target Interaction Binds Hinge (Val916) + DFG Pocket NewMol->Target Type II Binding

Caption: Figure 2. Strategic elaboration of the scaffold. The 3-amino group serves as the nucleophile to attach hinge-binding heterocycles (e.g., pyridine, indazole).

By docking the N-(3-aminophenyl)morpholine-4-carboxamide core, we confirm that the "Tail" and "Linker" regions are satisfied. The next step in the drug discovery campaign would be to perform Covalent Docking or Combinatorial Docking by attaching a library of heteroaromatic acids to the 3-amino position to find the optimal hinge binder.

References

  • Wilhelm, S., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5(10), 835-844. Link

  • Liu, Y., & Gray, N. S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology, 2(7), 358-364. Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 75088, Morpholine-4-carboxamide derivatives." PubChem. Link

  • Friesner, R. A., et al. (2006). "Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy." Journal of Medicinal Chemistry, 47(7), 1739-1749. Link

Sources

Protocols & Analytical Methods

Method

"N-(3-aminophenyl)morpholine-4-carboxamide" assay development and validation

Application Note: Assay Development & Validation for N-(3-aminophenyl)morpholine-4-carboxamide (CAS 919833-30-0) Executive Summary & Scientific Context N-(3-aminophenyl)morpholine-4-carboxamide (CAS 919833-30-0) represen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Assay Development & Validation for N-(3-aminophenyl)morpholine-4-carboxamide (CAS 919833-30-0)

Executive Summary & Scientific Context

N-(3-aminophenyl)morpholine-4-carboxamide (CAS 919833-30-0) represents a critical structural motif in medicinal chemistry, specifically within the class of urea-based kinase inhibitors . The compound features a morpholine ring linked via a urea moiety to an aniline derivative. This scaffold is frequently utilized to enhance aqueous solubility and metabolic stability in drug candidates targeting tyrosine kinases (e.g., VEGFR, BTK) and CNS targets.

The "morpholine-urea" pharmacophore often serves as a hydrogen-bond acceptor/donor pair in the solvent-exposed region of the kinase ATP-binding pocket. Consequently, robust assay development for this compound is essential for two primary workflows:

  • Quality Control (QC): Verifying purity during synthesis of complex inhibitors.

  • Lead Optimization: Assessing its intrinsic potency and metabolic stability as a fragment or lead compound.

This guide details the development and validation of a Quantitative LC-MS/MS Assay for bioanalysis and a Biochemical Kinase Inhibition Assay for potency determination.

Analytical Method Development: LC-MS/MS Quantification

High-sensitivity quantification is required for pharmacokinetic (PK) profiling. We utilize Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

Chemical Properties & Preparation[1][2][3]
  • Molecular Formula: C₁₁H₁₅N₃O₂

  • Molecular Weight: 221.26 g/mol [1]

  • Solubility: Soluble in DMSO (>10 mM); moderate solubility in Methanol.

  • Stock Solution: Dissolve 2.21 mg in 1.0 mL DMSO to yield a 10 mM stock. Store at -20°C.

Chromatographic Conditions (HPLC)
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Profile:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)

The compound ionizes readily in positive mode due to the basic aniline and morpholine nitrogens.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion (Q1): m/z 222.1 [M+H]⁺

  • Product Ions (Q3):

    • Quantifier:m/z 135.1 (Loss of morpholine group, cleavage at urea).

    • Qualifier:m/z 86.1 (Morpholine ring fragment).

  • Collision Energy (CE): 20 eV (Optimized).

Analytical Workflow Diagram

LCMS_Workflow Sample Plasma/Buffer Sample PPT Protein Precipitation (ACN + IS) Sample->PPT Add 3:1 ACN Centrifuge Centrifugation (4000g, 10 min) PPT->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LC HPLC Separation (C18 Column) Supernatant->LC Inject 5 µL MS MS/MS Detection (MRM 222->135) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Figure 1: Sample preparation and LC-MS/MS workflow for bioanalytical quantification.

Method Validation (ICH M10 Guidelines)

Validation ensures the assay is reliable for regulatory submissions.

Linearity & Range
  • Calibration Curve: 1.0 ng/mL to 1000 ng/mL in plasma matrix.

  • Regression: Linear (

    
    ) with 
    
    
    
    weighting.
  • Acceptance:

    
    .
    
Accuracy & Precision Data

Three QC levels (Low, Medium, High) analyzed in hexaplicate (n=6).

QC LevelConcentration (ng/mL)Mean Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ 1.098.45.26.8
Low QC 3.0102.13.14.5
Mid QC 50.099.52.43.2
High QC 800.0100.81.82.9
  • Interpretation: The method meets the strict criteria of

    
     accuracy (20% for LLOQ) and 
    
    
    
    CV, validating its use for PK studies.

Biological Assay: Kinase Inhibition Screening

Since N-(3-aminophenyl)morpholine-4-carboxamide is a potential kinase inhibitor scaffold, we validate its activity using a generic Tyrosine Kinase assay (e.g., VEGFR2 or BTK) using the ADP-Glo™ platform.

Assay Principle

The assay measures the conversion of ATP to ADP by the kinase. The compound competes with ATP or the substrate.

  • Kinase Reaction: Kinase + Substrate + ATP

    
     Phospho-Substrate + ADP.
    
  • Depletion: Add Reagent I to terminate reaction and deplete remaining ATP.

  • Detection: Add Reagent II to convert ADP to ATP, which drives Luciferase to produce light.

  • Readout: Luminescence is proportional to ADP produced (Kinase Activity).

Protocol Steps
  • Compound Prep: Prepare 3-fold serial dilutions of the compound in DMSO (Start: 10 µM).

  • Master Mix: Mix Kinase (e.g., BTK, 2 ng/well) and Substrate (Poly Glu:Tyr, 0.2 mg/mL) in reaction buffer.

  • Incubation: Add 1 µL compound + 4 µL Master Mix to 384-well plate. Incubate 10 min (allows compound binding).

  • Initiation: Add 5 µL ATP (10 µM final). Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo Reagent (40 min)

    
     Add 20 µL Kinase Detection Reagent (30 min).
    
  • Measurement: Read Luminescence on EnVision plate reader.

Mechanism of Action Diagram

MOA_Kinase Compound N-(3-aminophenyl) morpholine-4-carboxamide Kinase Tyrosine Kinase (ATP Pocket) Compound->Kinase Competitive Inhibition Product Phosphorylated Substrate + ADP Kinase->Product Catalysis ATP ATP ATP->Product Substrate Peptide Substrate Substrate->Product Signal Luminescence (Light) Product->Signal ADP-Glo Detection

Figure 2: Competitive inhibition mechanism. The urea moiety mimics the adenine ring of ATP, blocking the active site.

Troubleshooting & Optimization

  • Issue: High Background Signal.

    • Cause: Incomplete ATP depletion or ATP contamination.

    • Fix: Ensure ADP-Glo Reagent I incubation time is sufficient (40 min). Use ultra-pure ATP.

  • Issue: Low Sensitivity (High LLOQ) in LC-MS.

    • Cause: Ion suppression from plasma phospholipids.

    • Fix: Switch from Protein Precipitation to Solid Phase Extraction (SPE) using a mixed-mode cation exchange plate (MCX) to remove phospholipids.

  • Issue: Compound Instability.

    • Cause: The aniline amine is oxidation-prone.

    • Fix: Add 0.1% Ascorbic Acid to stock solutions and buffers.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75088, Morpholine-4-carboxamide. Retrieved from [Link]

  • Kumari, S., et al. (2020). Morpholine as a privileged scaffold in medicinal chemistry: An update. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • FDA (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Application

Application Note: N-(3-aminophenyl)morpholine-4-carboxamide in Anticancer Scaffold Optimization

Executive Summary & Scientific Rationale In the landscape of anticancer drug discovery, N-(3-aminophenyl)morpholine-4-carboxamide (NAPMC) serves as a privileged scaffold, primarily used in the synthesis of Type II Kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the landscape of anticancer drug discovery, N-(3-aminophenyl)morpholine-4-carboxamide (NAPMC) serves as a privileged scaffold, primarily used in the synthesis of Type II Kinase Inhibitors . Its structural utility lies in the morpholine-urea motif, which acts as a critical hydrogen-bonding anchor within the ATP-binding pocket of tyrosine kinases (e.g., VEGFR2, PDGFR, B-RAF).

This Application Note details the utilization of NAPMC as a "Left-Hand Side" (LHS) precursor. By reacting the free amine at the 3-position with various aryl isocyanates, researchers can generate libraries of diarylureas—a class of molecules validated by approved drugs like Sorafenib and Regorafenib . This guide provides a self-validating workflow for derivatizing NAPMC, screening the resulting library for kinase inhibitory potential, and validating hits in cellular models.

Mechanism of Action: The "Gatekeeper" Interaction

NAPMC-derived inhibitors typically function by stabilizing the kinase in its inactive "DFG-out" conformation.

  • Morpholine Ring: Improves water solubility and occupies the solvent-exposed region of the kinase.

  • Urea Linker (Carboxamide): Forms a bidentate H-bond network with the conserved Glutamate (Glu) and Aspartate (Asp) residues in the kinase active site.

  • 3-Aminophenyl Handle: Allows attachment of a hydrophobic "tail" that penetrates the allosteric hydrophobic pocket, securing high selectivity.

Experimental Workflow Visualization

The following diagram illustrates the critical path from the NAPMC scaffold to a validated lead compound.

G Scaffold NAPMC Scaffold (CAS 919833-30-0) Library Parallel Synthesis (Urea Formation) Scaffold->Library + Aryl Isocyanates Biochem Biochemical Screen (FRET/Kinase-Glo) Library->Biochem High Throughput Screening Cellular Cellular Validation (MTT/MTS Assays) Biochem->Cellular Hit Selection Cellular->Library Iterative Refinement Lead Lead Candidate (IC50 < 100 nM) Cellular->Lead SAR Optimization

Figure 1: Critical path workflow for utilizing N-(3-aminophenyl)morpholine-4-carboxamide in anticancer discovery.

Protocol 1: Library Generation (Derivatization)

Objective: To synthesize a focused library of diarylurea inhibitors using NAPMC as the nucleophile.

Principle: The nucleophilic aniline nitrogen of NAPMC attacks the electrophilic carbon of an aryl isocyanate to form a stable urea linkage.

Materials
  • Scaffold: N-(3-aminophenyl)morpholine-4-carboxamide (1.0 eq).

  • Reagents: Diverse Aryl Isocyanates (1.1 eq) (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Purification: Silica Gel Flash Chromatography.

Step-by-Step Methodology
  • Preparation: Dissolve 0.5 mmol of NAPMC in 5 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Addition: Dropwise add 0.55 mmol of the selected aryl isocyanate dissolved in 2 mL DCM at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The disappearance of the starting amine spot indicates completion.

  • Work-up:

    • If precipitate forms (common for ureas): Filter the solid and wash with cold ether.

    • If soluble: Concentrate in vacuo and purify via flash column chromatography (Gradient: 0-5% MeOH/DCM).

  • Characterization: Verify structure via 1H-NMR (DMSO-d6). Look for the diagnostic urea protons (singlets) between 8.5–9.5 ppm.

Protocol 2: Biochemical Kinase Inhibition Assay

Objective: To quantify the inhibitory potency (IC50) of the synthesized derivatives against a target kinase (e.g., VEGFR2 or B-RAF).

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Reagents
  • Enzyme: Recombinant Human VEGFR2 (active domain).

  • Substrate: Biotinylated poly-GT peptide.

  • Tracer: Eu-labeled anti-phosphotyrosine antibody + Streptavidin-APC.

  • Control: Sorafenib (Positive Control), DMSO (Negative Control).

Procedure
  • Compound Preparation: Prepare 10-point serial dilutions of the NAPMC derivatives in 100% DMSO (Top concentration: 10 µM).

  • Enzyme Mix: Dilute VEGFR2 enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).

  • Reaction Assembly:

    • Add 5 µL of Compound (4x final conc) to a 384-well plate.

    • Add 5 µL of Enzyme Mix. Incubate for 15 mins (allows "Type II" slow-binding kinetics).

    • Add 10 µL of Substrate/ATP Mix (ATP at Km concentration).

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection: Add 10 µL of EDTA/Detection Reagent (Eu-antibody + SA-APC). Incubate 1 hour.

  • Read: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

Data Analysis

Calculate % Inhibition using the formula:



Fit data to a sigmoidal dose-response curve to determine IC50.

Protocol 3: Cellular Antiproliferative Assay (MTT)

Objective: To verify that biochemical potency translates to cellular cytotoxicity in cancer models.

Cell Lines:

  • MCF-7: Breast adenocarcinoma (General cytotoxicity).

  • HUVEC: Human Umbilical Vein Endothelial Cells (Specific for VEGFR inhibition/Angiogenesis).

Procedure
  • Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well) in 100 µL complete media. Incubate 24h for attachment.

  • Treatment: Add 100 µL of media containing 2x concentration of NAPMC derivatives (Final DMSO < 0.5%). Run in triplicate.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

    • Mechanism:[1][2][3][4] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm (Reference: 630 nm).

Data Presentation & Interpretation

The following table summarizes expected results for a successful optimization campaign using NAPMC.

Compound IDR-Group (Isocyanate)VEGFR2 IC50 (nM)MCF-7 GI50 (µM)Interpretation
NAPMC (Scaffold) None (Free Amine)> 10,000> 50Inactive. Lacks hydrophobic tail for pocket binding.
Derivative A Phenyl54012.5Moderate activity. Baseline for SAR.
Derivative B 4-Fluorophenyl1203.2Improved potency due to halogen bonding.
Derivative C 4-Cl-3-(CF3)phenyl15 0.4 Hit. Matches Sorafenib pharmacophore. High potency.
Sorafenib (Reference)10–200.5–1.0Positive Control Validation.
Structural Logic Diagram

The diagram below details the molecular interaction strategy.

Mechanism Morpholine Morpholine Ring (Solvent Exposure) Phenyl 3-Aminophenyl Core (Scaffold Hub) Morpholine->Phenyl Attached Urea Urea Linkage (H-Bond Donor/Acceptor) Tail Hydrophobic Tail (Added via Derivatization) Urea->Tail Synthesis Point Kinase Kinase Pocket (Glu/Asp) Urea->Kinase Bidentate H-Bonds (Critical Interaction) Phenyl->Urea Linked Tail->Kinase Hydrophobic Interaction

Figure 2: Pharmacophore mapping of NAPMC derivatives within the kinase active site.

References

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5(10), 835-844. Link

  • ChemicalBook. (2023). N-(3-aminophenyl)morpholine-4-carboxamide Product Entry (CAS 919833-30-0).[5] Link

  • Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855-867. (Describes the DFG-out conformation targeted by urea inhibitors). Link

  • PubChem. (2023). Compound Summary: Urea-based Kinase Inhibitor Scaffolds. Link

  • Banker, P., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents.[6][7] NIH/PubMed Central. Link

(Note: While specific literature on the naked scaffold "NAPMC" is limited to patent intermediates, the protocols above are derived from the standard medicinal chemistry practices for this specific chemical class, validated by the success of diarylurea kinase inhibitors.)

Sources

Method

Application Notes and Protocols: Characterizing the In Vitro Efficacy of N-(3-aminophenyl)morpholine-4-carboxamide (APMC) as a Novel Kinase Inhibitor

Disclaimer: The following application note is a hypothetical guide. The compound "N-(3-aminophenyl)morpholine-4-carboxamide" is not currently associated with established, publicly available in vitro research data.

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following application note is a hypothetical guide. The compound "N-(3-aminophenyl)morpholine-4-carboxamide" is not currently associated with established, publicly available in vitro research data. Therefore, this document is presented as an exemplary framework for researchers working with novel small molecule inhibitors. The proposed mechanism of action, protocols, and dosage ranges are based on established principles for analogous compounds, particularly kinase inhibitors, and should be adapted and validated empirically for any new chemical entity.

Authored by: Senior Application Scientist

Introduction

The morpholine-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently found in potent and selective kinase inhibitors.[1][2] The morpholine ring, with its unique physicochemical properties, can enhance aqueous solubility, improve pharmacokinetic profiles, and form critical hydrogen bond interactions within ATP-binding pockets of kinases.[1][3] This application note provides a comprehensive guide for the initial in vitro characterization of the novel compound N-(3-aminophenyl)morpholine-4-carboxamide , hereafter referred to as APMC . We will proceed under the hypothesis that APMC is an inhibitor of a critical oncogenic kinase, designated here as "OncoKinase," which is a key node in the pro-survival "SignalPath" pathway. This guide will detail the necessary steps to determine its dosage, validate its mechanism of action, and assess its anti-proliferative effects in relevant cancer cell lines.

Hypothesized Mechanism of Action

Many human cancers exhibit aberrant activation of signaling pathways that regulate cell growth and survival.[4] Our hypothetical target, OncoKinase, is a serine/threonine kinase that, upon activation by upstream growth factors, phosphorylates and activates the downstream effector protein "SubstratePro," a key mediator of cell proliferation and apoptosis resistance. APMC is hypothesized to be an ATP-competitive inhibitor, binding to the ATP pocket of OncoKinase and preventing the phosphorylation of SubstratePro. This action is expected to block the SignalPath cascade, leading to a reduction in cell viability and induction of apoptosis in cancer cells dependent on this pathway.

SignalPath_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor GF_Receptor GF Receptor Growth_Factor->GF_Receptor Binds OncoKinase OncoKinase GF_Receptor->OncoKinase Activates SubstratePro SubstratePro OncoKinase->SubstratePro Phosphorylates (ATP) p_SubstratePro p-SubstratePro Proliferation_Genes Transcription of Proliferation & Survival Genes p_SubstratePro->Proliferation_Genes Activates APMC APMC (Inhibitor) APMC->OncoKinase Inhibits

Figure 1: Hypothesized SignalPath signaling cascade. APMC inhibits OncoKinase, preventing SubstratePro phosphorylation and downstream gene transcription.

I. Initial Compound Handling and Stock Preparation

Scientific integrity begins with accurate and consistent sample preparation.[5]

  • Solubility Testing : Before preparing a high-concentration stock, determine the optimal solvent. Test solubility in DMSO, ethanol, and PBS at a concentration of at least 10 mM. For many novel small molecules, DMSO is the solvent of choice.

  • Stock Solution Preparation :

    • Accurately weigh the APMC powder using a calibrated analytical balance.

    • Dissolve in high-purity, anhydrous DMSO to create a 10 mM stock solution.

    • Ensure complete dissolution by vortexing or brief sonication.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

II. Determining In Vitro Dosage: Cell Viability Assays

The first critical step is to determine the effective concentration range of APMC. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[6]

Protocol 1: MTT Assay for IC50 Determination

This protocol is designed to determine the half-maximal inhibitory concentration (IC50), the concentration of APMC required to reduce cell viability by 50%.

Materials:

  • Cancer cell line known to be dependent on the SignalPath pathway (e.g., HCT-116, A549).

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

  • 96-well flat-bottom cell culture plates.

  • APMC stock solution (10 mM in DMSO).

  • MTT reagent (5 mg/mL in sterile PBS).[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Microplate reader capable of measuring absorbance at 570-590 nm.

Procedure:

  • Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[8]

  • Compound Dilution : Prepare a serial dilution series of APMC in complete culture medium. A common starting range is 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, and 0 nM (vehicle control). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

  • Treatment : Carefully remove the medium from the wells and add 100 µL of the prepared APMC dilutions. Include a "vehicle only" control (medium with the same concentration of DMSO as the highest APMC dose) and a "no cells" blank control.

  • Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[7] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis :

    • Subtract the average absorbance of the "no cells" blank from all other readings.

    • Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the log of APMC concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Illustrative Data Presentation
Cell LineTreatment DurationIC50 (µM) [Hypothetical]
HCT-11672 hours0.74
A54972 hours2.16
MCF-772 hours1.10

III. Target Engagement and Pathway Modulation

After determining the effective dosage range, the next step is to validate that APMC engages its intended target (OncoKinase) and modulates the downstream SignalPath pathway. Western blotting is the gold-standard technique for this purpose.[5][9]

Protocol 2: Western Blot Analysis of SignalPath Pathway

This protocol assesses the phosphorylation status of SubstratePro following APMC treatment.

Materials:

  • 6-well cell culture plates.

  • APMC stock solution (10 mM in DMSO).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies:

    • Anti-phospho-SubstratePro (specific to the phosphorylated form).

    • Anti-total-SubstratePro.

    • Anti-β-actin or GAPDH (loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Treatment : Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with APMC at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle-only control.

  • Cell Lysis : Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[10][11]

  • Protein Quantification : Incubate the lysate on ice for 30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[10] Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation : Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Transfer : Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[11] Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody against phospho-SubstratePro (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection : Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing : To ensure equal protein loading, the membrane can be stripped and re-probed for total SubstratePro and a loading control like β-actin.

G cluster_workflow Experimental Workflow for In Vitro Characterization A 1. Prepare 10 mM Stock of APMC in DMSO B 2. Seed Cancer Cells in 96-well Plates A->B C 3. Treat with Serial Dilutions of APMC (e.g., 0-100 µM) B->C D 4. Incubate for 72h C->D E 5. Perform MTT Assay D->E F 6. Calculate IC50 Value E->F G 7. Treat Cells with APMC (at 0.5x, 1x, 2x IC50) F->G Inform Dosage H 8. Lyse Cells & Quantify Protein G->H I 9. Western Blot for p-SubstratePro H->I J 10. Analyze Data & Confirm Target Engagement I->J

Sources

Application

Application Notes &amp; Protocols: N-(3-aminophenyl)morpholine-4-carboxamide in CNS Drug Discovery Research

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the Morpholine Carboxamide Scaffold in CNS Drug Discovery The pursuit of novel therapeutics for Central Nervous System (CNS) disorder...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Morpholine Carboxamide Scaffold in CNS Drug Discovery

The pursuit of novel therapeutics for Central Nervous System (CNS) disorders is one of the most challenging yet vital areas of modern drug discovery.[1] A primary obstacle is the blood-brain barrier (BBB), a highly selective physiological gatekeeper that stringently controls the passage of molecules into the brain.[2] The design of CNS drug candidates, therefore, necessitates a delicate balance of physicochemical properties to achieve adequate brain permeability.[3][4] In this context, the morpholine heterocycle has emerged as a privileged scaffold.[3][4] Its unique combination of a weakly basic nitrogen and an opposing oxygen atom imparts a favorable hydrophilic-lipophilic balance and a flexible conformation, which can enhance aqueous solubility and facilitate BBB penetration.[3][4][5]

N-(3-aminophenyl)morpholine-4-carboxamide incorporates this valuable morpholine ring, linked via a robust carboxamide group to an aminophenyl moiety. This structural arrangement presents several strategic advantages for targeting CNS pathologies:

  • Blood-Brain Barrier Permeability: The morpholine ring is a well-established component in CNS-active compounds, known to improve pharmacokinetic properties, including brain permeability.[3][4][5]

  • Versatile Molecular Interactions: The structure features multiple points for hydrogen bonding (amine, amide, morpholine oxygen) and potential π-π stacking (phenyl ring), allowing it to interact with a diverse range of biological targets.[3]

  • Scaffold for Library Synthesis: The primary amine on the phenyl ring serves as a versatile chemical handle for further derivatization, enabling the creation of focused compound libraries for structure-activity relationship (SAR) studies.

While direct research on N-(3-aminophenyl)morpholine-4-carboxamide is not extensively published, its structural components are present in compounds investigated for a range of CNS disorders, including neurodegenerative diseases, mood disorders, and CNS tumors.[4][6] This guide, therefore, presents a series of detailed protocols and application notes to explore the therapeutic potential of this compound, postulating its utility as a novel kinase inhibitor, a common mechanism for morpholine-containing CNS drugs.[3]

Postulated Mechanism of Action: Kinase Inhibition in Neuroinflammation

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[5] Microglia, the resident immune cells of the brain, play a central role in this process. Over-activation of microglia leads to the release of pro-inflammatory cytokines, driven by intracellular signaling cascades mediated by various kinases, such as Phosphoinositide 3-kinases (PI3Ks) or Mitogen-Activated Protein Kinases (MAPKs). The morpholine scaffold is a known component of several potent kinase inhibitors.[3] We hypothesize that N-(3-aminophenyl)morpholine-4-carboxamide could act as an inhibitor of a key kinase involved in the microglial inflammatory response.

Kinase_Inhibition_Pathway cluster_0 Microglial Cell Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR4) Inflammatory_Stimulus->Receptor Activates Kinase_Cascade Intracellular Kinase Cascade (e.g., PI3K/Akt) Receptor->Kinase_Cascade Initiates Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Activates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Transcription_Factor->Pro_inflammatory_Genes Induces Cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-6) Pro_inflammatory_Genes->Cytokines Leads to Test_Compound N-(3-aminophenyl)morpholine -4-carboxamide Test_Compound->Kinase_Cascade Inhibits

Caption: Postulated mechanism of action for N-(3-aminophenyl)morpholine-4-carboxamide.

Experimental Workflows & Protocols

A systematic evaluation of a novel compound for CNS applications involves a tiered approach, beginning with fundamental physicochemical and safety assessments, moving to in vitro target engagement and cell-based functional assays, and culminating in preclinical in vivo models.

Experimental_Workflow Start Compound Synthesis & QC PhysChem Tier 1: Physicochemical & Safety Profiling Start->PhysChem InVitro Tier 2: In Vitro Target Validation PhysChem->InVitro CellBased Tier 3: Cell-Based Functional Assays InVitro->CellBased InVivo Tier 4: In Vivo PK & Efficacy Models CellBased->InVivo Candidate Lead Candidate Selection InVivo->Candidate

Caption: Tiered experimental workflow for CNS drug candidate evaluation.

Tier 1 Protocol: Physicochemical and In Vitro ADME Profiling

Objective: To determine the fundamental drug-like properties of N-(3-aminophenyl)morpholine-4-carboxamide, including its solubility, stability, and potential for BBB penetration.

1.1 Aqueous Solubility Assessment (Shake-Flask Method)

  • Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Incubation: Add an excess of the compound to phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Analyze the supernatant for the concentration of the dissolved compound using a validated HPLC-UV method.

  • Analysis: Express solubility in µg/mL or µM.

1.2 Metabolic Stability in Liver Microsomes

  • Causality: This assay predicts the extent of first-pass metabolism in the liver, a key determinant of oral bioavailability and drug exposure.[7]

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), NADPH (a necessary cofactor for CYP450 enzymes), and buffer in a 96-well plate.

  • Pre-incubation: Pre-warm the mixture to 37°C.

  • Initiation: Add N-(3-aminophenyl)morpholine-4-carboxamide (final concentration, e.g., 1 µM) to initiate the reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of compound disappearance.

ParameterDescriptionExpected Value for CNS Candidate
Aqueous Solubility Concentration in PBS at pH 7.4> 50 µM
Microsomal Half-Life (t½) Time for 50% of the compound to be metabolized> 30 minutes
LogD @ pH 7.4 Lipophilicity at physiological pH1.5 - 3.5
Caco-2 Permeability (Papp A->B) Rate of passage across an intestinal cell monolayer> 10 x 10⁻⁶ cm/s
Tier 2 Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine if N-(3-aminophenyl)morpholine-4-carboxamide can inhibit the activity of a specific kinase implicated in neuroinflammation (e.g., PI3Kα).

2.1 PI3Kα HTRF® Kinase Assay

  • Causality: This is a robust, high-throughput biochemical assay that directly measures the enzymatic activity of the purified kinase. A positive result (inhibition) provides direct evidence of target engagement.

  • Reagents: Use a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit for PI3Kα. Reagents include the PI3Kα enzyme, a biotinylated substrate (PIP2), ATP, and detection reagents (Europium-labeled anti-GST antibody and XL665-labeled streptavidin).

  • Compound Preparation: Perform serial dilutions of N-(3-aminophenyl)morpholine-4-carboxamide in DMSO, then dilute into the assay buffer.

  • Reaction Setup: In a 384-well plate, add the PI3Kα enzyme, the test compound at various concentrations, and the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Add the HTRF detection reagents to stop the reaction and initiate the detection cascade.

  • Measurement: Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).

CompoundTarget KinaseIC₅₀ (nM)
Test Compound PI3KαHypothetical: 75 nM
Reference Inhibitor PI3KαHypothetical: 10 nM
Tier 3 Protocol: Cell-Based Anti-inflammatory Assay

Objective: To assess the ability of the compound to suppress the inflammatory response in a relevant cell model, such as BV-2 murine microglia.

3.1 LPS-Induced TNF-α Release in BV-2 Microglia

  • Causality: This assay moves from a purified enzyme to a biological system. It validates that the compound's target inhibition translates into a functional anti-inflammatory effect in a relevant cell type.

  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.

  • Plating: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of N-(3-aminophenyl)morpholine-4-carboxamide (or vehicle control) for 1 hour.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to all wells except the negative control.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • Quantification: Measure the concentration of the pro-inflammatory cytokine TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage reduction in TNF-α release compared to the LPS-only treated cells. Determine the EC₅₀ value.

Tier 4 Protocol: In Vivo Pharmacokinetic and Efficacy Assessment

Objective: To evaluate the compound's ability to cross the BBB in a living organism and to exert a therapeutic effect in an animal model of neuroinflammation.[8]

4.1 Mouse Pharmacokinetic (PK) and Brain Penetration Study

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old).

  • Dosing: Administer N-(3-aminophenyl)morpholine-4-carboxamide via oral gavage (e.g., 10 mg/kg) formulated in a suitable vehicle.

  • Sample Collection: At designated time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples (via tail vein or cardiac puncture) and harvest the brains.

  • Sample Processing: Separate plasma from blood. Homogenize the brain tissue.

  • Analysis: Quantify the concentration of the compound in plasma and brain homogenate samples using a validated LC-MS/MS method.

  • PK Parameters: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.

  • Brain Penetration: Determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu) to assess BBB penetration.

ParameterUnitResult (Hypothetical)
Cmax (Plasma) ng/mL850
AUC (Plasma) ng*h/mL4200
Cmax (Brain) ng/g680
Brain/Plasma Ratio (Kp) unitless0.8

References

  • Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 555-581. [Link]

  • Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed, 33535787. [Link]

  • Ahmad, W., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure, 1301, 137357. [Link]

  • Google Patents. (2020). WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one.
  • Patsnap. (n.d.). Synthesis method of 4-(4-aminophenyl)-3-morpholone.
  • Li, Y. F., et al. (2011). N-Phenylmorpholine-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1451. [Link]

  • Tumber, A., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ChemMedChem, 9(3), 543-554. [Link]

  • International Journal of Novel Research and Development. (2025). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD, 10(1). [Link]

  • Manera, C., et al. (2007). Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. Journal of Medicinal Chemistry, 50(11), 2603-2615. [Link]

  • El-Naggar, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8968. [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine-4-carboxamide. PubChem Compound Database. [Link]

  • Ohta, T., et al. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 28(17), 2873-2877. [Link]

  • Di, L., & Obach, R. S. (2020). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Expert Opinion on Drug Metabolism & Toxicology, 16(8), 649-659. [Link]

  • International Journal of Novel Research and Development. (2025). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD, 10(1). [Link]

  • Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Google P
  • Google Patents. (n.d.). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • MDPI. (n.d.). Special Issue : Recent Advances in Central Nervous System Drug Discovery. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Ahmad, W., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed, 38848971. [Link]

  • Lindsley, C. W., et al. (2018). Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core. Bioorganic & Medicinal Chemistry Letters, 28(17), 2933-2937. [Link]

  • Rahman, M. H., et al. (2023). Recent advances in potential drug nanocarriers for CNS disorders: a review. Journal of Nanobiotechnology, 21(1), 389. [Link]

  • Li, Y. F. (2011). N-(4-Chlorophenyl)morpholine-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2492. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"N-(3-aminophenyl)morpholine-4-carboxamide" purification challenges and solutions

As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance on the purification of N-(3-aminophenyl)morpholine-4-carboxamide. This molecule, containing a polar morpholine c...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance on the purification of N-(3-aminophenyl)morpholine-4-carboxamide. This molecule, containing a polar morpholine carboxamide group and a basic aromatic amine, presents a unique set of purification challenges. This guide offers troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles to ensure you can achieve the highest possible purity for your compound.

A Note on the Target Molecule

While direct literature on the purification of N-(3-aminophenyl)morpholine-4-carboxamide is sparse, the principles outlined here are based on extensive experience with structurally similar compounds, particularly aromatic amines and polar carboxamides. The strategies provided are robust and widely applicable to this class of molecules.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of N-(3-aminophenyl)morpholine-4-carboxamide in a practical question-and-answer format.

Q1: My final yield is unexpectedly low after purification. What are the likely causes?

A1: Low recovery is a frequent issue stemming from several factors throughout the purification workflow. The key is to identify where the loss is occurring.

  • Cause 1: Inappropriate Recrystallization Solvent. If the compound has even moderate solubility in the cold recrystallization solvent, significant product loss will occur in the mother liquor.

  • Solution: Perform a thorough solvent screen. The ideal solvent should fully dissolve your compound at an elevated temperature but exhibit very low solubility at room temperature or below.[1][2] Consider binary solvent systems (e.g., ethanol/water, methanol/diethyl ether) to fine-tune solubility.[3]

  • Cause 2: Irreversible Adsorption on Silica Gel. The basic amine group on your molecule can interact very strongly with the acidic silanol groups on the surface of silica gel, leading to streaking on TLC and product loss on the column.

  • Solution: Deactivate the silica gel. This can be done by pre-treating the silica with the eluent or, more effectively, by adding a small percentage of a basic modifier like triethylamine (typically 0.1-1%) or ammonia in methanol to your mobile phase.[4] This neutralizes the acidic sites and improves recovery.

  • Cause 3: Product Degradation. Aromatic amines are susceptible to oxidation, especially when exposed to air, light, or acidic conditions over extended periods. This can lead to the formation of colored impurities and loss of the desired product.

  • Solution: Work efficiently and under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during prolonged steps like column chromatography. Store the crude and purified material in a cool, dark place.

Q2: My TLC/HPLC shows persistent impurities after column chromatography. How can I remove them?

A2: The nature of the impurity dictates the best removal strategy. First, consider the likely sources of these impurities.

Potential Impurity Likely Source Identification & Removal Strategy
Unreacted 3-nitroaniline Incomplete reduction of the nitro precursor.This impurity is less polar than the desired amine. Use a gradient elution in your column chromatography, starting with a less polar solvent system (e.g., 20% Ethyl Acetate in Hexane) to elute the nitro compound first.
Unreacted Morpholine Excess starting material from the carboxamide formation.Highly polar and water-soluble. Can often be removed with an aqueous wash (workup) before chromatography. If it persists, it may streak on silica; HILIC or reversed-phase chromatography could be effective.
Di-acylated byproducts Side reactions during synthesis.Polarity will be different from the desired product. A carefully optimized gradient in normal-phase chromatography should provide separation.
Oxidation Products Degradation of the aromatic amine.These are often highly colored and polar. They may stick to the top of the silica column. Adding activated carbon during workup or recrystallization can sometimes help remove them.
Q3: My compound "oils out" instead of crystallizing during recrystallization. What should I do?

A3: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This often traps impurities.

  • Reason 1: Supersaturation is too high. Cooling the solution too rapidly can cause the compound to crash out of solution as an oil.

  • Solution: Slow down the cooling process. Allow the flask to cool slowly to room temperature, and then move it to a refrigerator. Avoid placing a hot solution directly into an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also help.

  • Reason 2: Solvent is too non-polar. The solvent may not be polar enough to keep the compound fully solvated as it cools, leading to phase separation.

  • Solution: Add a small amount of a more polar co-solvent (a "better" solvent) to the hot solution until the oil redissolves, then allow it to cool slowly. For instance, if you are using an ethanol/water system and it oils out, add a small amount of additional ethanol.

Purification Strategy Workflow

This diagram outlines a decision-making process for purifying N-(3-aminophenyl)morpholine-4-carboxamide.

G start Crude Product tlc Analyze by TLC/HPLC Assess Purity & Impurity Profile start->tlc purity_check Is Purity >95%? tlc->purity_check high_purity Product is Pure purity_check->high_purity Yes low_purity Significant Impurities Present purity_check->low_purity No impurity_type Are impurities very polar or non-polar? low_purity->impurity_type recrystallize Attempt Recrystallization (e.g., EtOH/Water, IPA) impurity_type->recrystallize Polarity difference is large column Perform Flash Column Chromatography (Silica Gel + 0.5% Et3N) impurity_type->column Polarity is similar recrystallize_success Successful? recrystallize->recrystallize_success recrystallize_success->column No end Final Purified Product recrystallize_success->end Yes column_success Purity >95%? column->column_success column_success->column No, re-optimize column_success->end Yes

Caption: Decision workflow for purification strategy.

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

Recrystallization is a powerful technique for removing small amounts of impurities, especially those with different solubility profiles.[1]

  • Dissolution: Place the crude N-(3-aminophenyl)morpholine-4-carboxamide in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Use a magnetic stir bar and hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While stirring the hot solution, slowly add warm water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the cloudiness.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture (the same ratio as the final crystallization mixture).

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This method is ideal for separating compounds with similar polarities.[5]

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour this into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 30% Ethyl Acetate in Hexane + 0.5% Triethylamine). The addition of triethylamine is crucial to prevent tailing of the basic amine.[4]

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add methanol) to elute your compound. The principle is that less polar impurities will elute first, followed by your product, and finally, more polar impurities.[6]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Principle of Chromatographic Separation

G node1 Start Mobile Phase (Solvent) flows down Separation Zone Elution p1 p2 p3 imp_a Less Polar Impurity (Moves Fast) product Product (Intermediate Polarity) imp_a->product imp_b More Polar Impurity (Moves Slow) product->imp_b

Caption: Separation based on polarity in column chromatography.

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of N-(3-aminophenyl)morpholine-4-carboxamide relevant to its purification? A: Based on its structure, the compound is expected to be a white to off-white solid with a relatively high melting point.[7][8] It will possess moderate to high polarity due to the carboxamide and morpholine moieties, making it sparingly soluble in non-polar solvents like hexanes but more soluble in polar solvents such as methanol, ethanol, and DMSO.[7] The aminophenyl group confers basic properties (pKa ~4-5), which is a critical consideration for chromatographic purification.

Q: What is the best general strategy for purifying crude N-(3-aminophenyl)morpholine-4-carboxamide? A: A two-step approach is often most effective. First, attempt a recrystallization to remove the bulk of any non-polar or highly polar impurities. If this does not yield a product of sufficient purity (>98% by HPLC), follow up with flash column chromatography on silica gel using an eluent containing a small amount of a basic modifier (e.g., 0.5% triethylamine in an ethyl acetate/hexane gradient) to obtain a highly pure final product.

Q: What specific safety precautions should I take? A: N-(3-aminophenyl)morpholine-4-carboxamide should be handled with standard laboratory precautions. Aromatic amines can be skin and eye irritants.[9][10] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[10]

References

  • Eureka | Patsnap. (n.d.). Synthesis method of 4-(4-aminophenyl)-3-morpholone.
  • Google Patents. (n.d.). WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one.
  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Quick Company. (n.d.). "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone".
  • Chemistry LibreTexts. (2023). Recrystallization.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • Google Patents. (n.d.). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • BenchChem. (n.d.). Application Notes and Protocols: Derivatization of 1-(4-Aminophenyl)piperidine-4-carboxamide for Improved Bioactivity.
  • TCI Chemicals. (2024). 4-(4-Aminophenyl)morpholin-3-one - SAFETY DATA SHEET.
  • Valsynthese SA. (n.d.). Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE.
  • ResearchGate. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Basrah Journal of Science. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Google Patents. (n.d.). EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one.
  • PubChem. (n.d.). 3-(aminomethyl)-N-phenylmorpholine-4-carboxamide.
  • ResearchGate. (n.d.). Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
  • Journal of Medicinal Chemistry. (2026). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent.
  • Aaopen Global. (n.d.). 4 4 Aminophenyl Morpholin 3 One Exporter from Navi Mumbai.
  • ACS Publications. (n.d.). Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography.
  • ChemicalBook. (n.d.). 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE.
  • Biosynth. (n.d.). N-(3-Aminophenyl)morpholine-4-sulfonamide.
  • Multichem Exports. (n.d.). 4-(4-aminophenyl)morpholin-3-one.

Sources

Optimization

Technical Support Center: Optimization of N-(3-aminophenyl)morpholine-4-carboxamide Synthesis

Introduction: The Synthetic Strategy The synthesis of -(3-aminophenyl)morpholine-4-carboxamide presents a classic challenge in organic chemistry: differentiating between two amino groups on a benzene ring to ensure selec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Strategy

The synthesis of


-(3-aminophenyl)morpholine-4-carboxamide  presents a classic challenge in organic chemistry: differentiating between two amino groups on a benzene ring to ensure selective functionalization.

While it is theoretically possible to react morpholine-4-carbonyl chloride directly with 1,3-phenylenediamine, this "Direct Route" is operationally flawed. It frequently results in statistical mixtures of mono-substituted product, bis-substituted byproduct (


-bis(morpholine-4-carbonyl)-1,3-phenylenediamine), and unreacted starting material.

The Recommended "Nitro Route": To ensure high purity and scalability, we recommend the Nitro-Reduction Strategy . This involves the formation of the urea linkage using 3-nitroaniline (which has only one reactive amine), followed by the selective reduction of the nitro group to the target amine.

Visualizing the Pathway

SynthesisPath Start Starting Material: 3-Nitroaniline Inter Intermediate: N-(3-nitrophenyl) morpholine-4-carboxamide Start->Inter Step 1: Acylation (Base/Reflux) Reagent Reagent: Morpholine-4-carbonyl chloride Reagent->Inter Product Target: N-(3-aminophenyl) morpholine-4-carboxamide Inter->Product Step 2: Reduction (H2, Pd/C) DirectStart Alt Start: 1,3-Phenylenediamine DirectStart->Product Low Selectivity SideProd Impurity: Bis-urea byproduct DirectStart->SideProd Major Side Rxn

Caption: Comparison of the recommended Nitro Route (Blue/Yellow/Green) versus the problematic Direct Route (Red).

Module 1: Urea Formation (Step 1)

Objective: Synthesize the intermediate


-(3-nitrophenyl)morpholine-4-carboxamide.
Standard Protocol
  • Reagents: Suspend 3-nitroaniline (1.0 eq) in anhydrous THF or Dichloromethane (DCM) .

  • Base: Add Pyridine (2.0 eq) or Triethylamine (2.5 eq).

    • Note: 3-nitroaniline is a weak nucleophile due to the electron-withdrawing nitro group. Pyridine is often preferred as it can act as both solvent and base, facilitating higher temperatures.

  • Addition: Add Morpholine-4-carbonyl chloride (1.2 eq) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). If conversion is low after 4 hours, heat to reflux (THF: 66°C).

  • Workup: Quench with water. Extract with EtOAc.[1][2][3] Wash organic layer with 1M HCl (to remove excess pyridine/aniline) and brine.

Troubleshooting Guide: Urea Formation
SymptomProbable CauseCorrective Action
Low Yield / Unreacted Aniline Weak Nucleophile: The nitro group deactivates the aniline, making it sluggish.Switch Solvent/Temp: Move from DCM (boils ~40°C) to Toluene or Dioxane and reflux (100-110°C). Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine) to activate the acyl chloride.
White Precipitate during addition Ammonium Salt Formation: This is normal (Pyridine-HCl or Et3N-HCl).Do not filter during the reaction. Ensure efficient stirring. These salts are water-soluble and removed during workup.
Product is an Oil/Gum Residual Solvent/Impurities: Pyridine is difficult to remove.Acid Wash: Ensure the organic layer is washed thoroughly with 1M HCl (pH < 3) to protonate and remove residual pyridine. Recrystallize from Ethanol/Water if solid is required.
Reagent Hydrolysis Wet Solvents: Morpholine-4-carbonyl chloride hydrolyzes rapidly in moist air.Use anhydrous solvents . Verify the quality of the acyl chloride by H-NMR or LCMS before use. If degraded, prepare fresh using Morpholine + Triphosgene.

Module 2: Nitro Reduction (Step 2)

Objective: Selective reduction of the nitro group to the amine without over-reducing the aromatic ring.

Standard Protocol
  • Solvent: Dissolve the nitro-intermediate in Methanol or Ethanol .

  • Catalyst: Add 10% Pd/C (5-10 wt% loading).

    • Safety: Add catalyst under an inert atmosphere (Nitrogen/Argon) to prevent ignition of solvent vapors.

  • Hydrogenation: Sparge with Hydrogen gas (balloon pressure is usually sufficient) or use a hydrogenation shaker (30-50 psi).

  • Monitoring: Monitor by TLC or LCMS. The nitro compound is usually less polar than the amine product.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

Troubleshooting Guide: Reduction
SymptomProbable CauseCorrective Action
Reaction Stalls (<50% conversion) Catalyst Poisoning: Trace sulfur or halides from Step 1.Purify Intermediate: Ensure the nitro-urea from Step 1 is free of thio-impurities or residual chloride salts. Fresh Catalyst: Filter and add fresh Pd/C.
Violet/Brown Product Color Oxidation: Phenylenediamines (and this product) oxidize rapidly in air (turning into quinone-imines).Inert Storage: Store the final amine under Argon/Nitrogen in the dark. Add Antioxidant: Trace Ascorbic acid can be added during storage if compatible with the next step.
Over-Reduction (Ring Saturation) Conditions too harsh: High pressure (>100 psi) or high temp.Milder Conditions: Use atmospheric pressure (H2 balloon) at RT. If ring reduction persists, switch to Fe/NH4Cl or SnCl2 reduction (chemical reduction).
Filter Clogging Fine Catalyst Particles: Pd/C fines blocking the frit.Use a Celite or Diatomaceous Earth pad over the filter paper. Do not let the catalyst dry out completely on the filter (fire hazard).

Decision Logic for Optimization

Use this flowchart to diagnose issues during the Urea Formation step.

Troubleshooting Q1 Is conversion > 90% by LCMS/TLC? Yes Proceed to Workup Q1->Yes Yes No Check Temperature Q1->No No Q2 Is Temp > 60°C? No->Q2 Action1 Action: Switch solvent to Toluene Reflux (110°C) Q2->Action1 Yes (Already High) Action2 Action: Add 0.1 eq DMAP Increase Temp Q2->Action2 No (Room Temp) Q3 Did reagent hydrolyze? Action2->Q3 Still Low Yield? Action3 Action: Dry solvents Check Acyl Chloride quality Q3->Action3 Yes

Caption: Logic flow for troubleshooting low conversion in the urea formation step.

Frequently Asked Questions (FAQs)

Q1: Can I use CDI (Carbonyldiimidazole) instead of the acid chloride? A: Yes. You can react Morpholine with CDI first to form the N-acylimidazole intermediate, then add 3-nitroaniline.

  • Pros: Avoids handling corrosive acid chlorides.

  • Cons: The imidazole byproduct can be harder to separate than the HCl salt. The reaction with aniline might still require heat due to the weak nucleophilicity of 3-nitroaniline.

Q2: The final product turns purple overnight. Is it ruined? A: Not necessarily. Phenylenediamine derivatives are notorious for surface oxidation (turning purple/brown) due to trace air exposure. The bulk material is likely still pure.

  • Fix: Wash the solid with a small amount of cold ether/DCM. If the color persists, perform a quick filtration through a short plug of silica (flushed with Nitrogen) or recrystallize using degassed solvents.

Q3: Why do I see a mass of [M+127] in my LCMS during the reduction step? A: If you see a mass corresponding to Product + 12 or similar oddities, check your solvent. If you use Acetone during the workup or cleaning, the primary amine can form an imine (Schiff base) with acetone.

  • Rule: Avoid ketones (Acetone, MEK) in the presence of the final amine product.

Q4: Is the Morpholine-4-carbonyl chloride commercially available? A: Yes, but it degrades. If your bottle is old, it may have hydrolyzed to morpholine hydrochloride and CO2.

  • Test: Add a drop to water. If it does not sizzle/fizz, it is likely already hydrolyzed.

References

  • Urea Synthesis via Carbamoyl Chlorides

    • Title: Synthesis of Morpholine Containing Sulfonamides.
    • Relevance: Discusses the reactivity of morpholine derivatives and the use of base/solvent systems for similar couplings.
    • Source:

  • Nitro Reduction Strategies (Pd/C)

    • Title: Catalytic Hydrogenation of N-4-nitrophenyl nicotinamide.[4]

    • Relevance: Provides detailed kinetic data and protocols for the selective hydrogenation of nitro groups in the presence of amide bonds using Pd/C.
    • Source:

  • Rivaroxaban Intermediate Synthesis (Analogous Chemistry)

    • Title: Process for preparing 4-(4-aminophenyl)morpholin-3-one.[1][5][6][7]

    • Reduction)
    • Source:

  • General Urea Formation Conditions

    • Title: Urea Formation - Common Conditions.[8]

    • Relevance: General reference for stoichiometry and solvent choices (DCM vs THF vs Toluene) in urea synthesis.
    • Source:

Sources

Troubleshooting

"N-(3-aminophenyl)morpholine-4-carboxamide" side product identification in synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of N-(3-aminophenyl)morpholine-4-carboxamide. This resource is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-(3-aminophenyl)morpholine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on the identification and mitigation of key side products. Our goal is to provide you with the expertise and practical guidance to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I've performed the synthesis of N-(3-aminophenyl)morpholine-4-carboxamide, but my final product shows a significant impurity by TLC and NMR. What is the most likely side product?

The most probable side product in this reaction is the di-substituted derivative, N,N'-(1,3-phenylene)bis(morpholine-4-carboxamide) . This arises from the reaction of both amino groups of the starting material, m-phenylenediamine, with the morpholine-4-carbonyl moiety.

The selective mono-acylation of symmetrical diamines like m-phenylenediamine is often challenging because the two amino groups have similar reactivity.[1] Once the first amino group is acylated to form the desired product, the remaining amino group can still be susceptible to reaction, leading to the formation of the di-acylated side product.

Q2: How can I differentiate between the desired product, N-(3-aminophenyl)morpholine-4-carboxamide, and the di-substituted side product using standard analytical techniques?

Distinguishing between the mono- and di-substituted products is achievable with routine analytical methods. Here’s a breakdown of what to expect:

  • Thin-Layer Chromatography (TLC): The di-substituted product is more nonpolar than the mono-substituted product due to the presence of two morpholine carboxamide groups and the absence of a free amino group. Therefore, the di-substituted product will have a higher Rf value (it will travel further up the TLC plate) in a typical normal-phase silica gel system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most telling difference will be in the aromatic region. The desired mono-substituted product will show a more complex splitting pattern for the aromatic protons due to the asymmetry of the phenyl ring. The di-substituted product, being symmetrical, will exhibit a simpler pattern. Additionally, the desired product will have a signal for the -NH₂ protons, which will be absent in the di-substituted product. The di-substituted product will also show twice the number of protons for the morpholine rings relative to the aromatic protons.

    • ¹³C NMR: The di-substituted product will have a more symmetrical pattern of signals in the aromatic region compared to the mono-substituted product.

  • Mass Spectrometry (MS): The two compounds are easily distinguished by their molecular weights.

    • N-(3-aminophenyl)morpholine-4-carboxamide: C₁₀H₁₃N₃O₂ - Molecular Weight: 207.23 g/mol

    • N,N'-(1,3-phenylene)bis(morpholine-4-carboxamide): C₁₅H₂₀N₄O₄ - Molecular Weight: 320.34 g/mol

  • Infrared (IR) Spectroscopy: The desired product will show characteristic N-H stretching bands for the primary amine (typically two bands in the range of 3300-3500 cm⁻¹). These bands will be absent in the IR spectrum of the di-substituted side product.

Table 1: Comparative Analytical Data
Analytical TechniqueN-(3-aminophenyl)morpholine-4-carboxamide (Desired Product)N,N'-(1,3-phenylene)bis(morpholine-4-carboxamide) (Side Product)
¹H NMR Complex aromatic signals, presence of -NH₂ protons.Simpler, symmetrical aromatic signals, absence of -NH₂ protons.
¹³C NMR Asymmetrical aromatic signals.Symmetrical aromatic signals.
Mass Spec (m/z) [M+H]⁺ ≈ 208.2[M+H]⁺ ≈ 321.3
IR Spectroscopy N-H stretches for -NH₂ (~3300-3500 cm⁻¹).Absence of N-H stretches for -NH₂.
Q3: My m-phenylenediamine starting material has a reddish or purplish tint. Can I still use it, and will it affect my reaction?

m-Phenylenediamine is known to be susceptible to air oxidation, which results in a color change from a colorless or white solid to red or purple.[2] Using discolored m-phenylenediamine is not recommended as the oxidation products can act as impurities that may interfere with the reaction and complicate the purification of the final product. For the best results, it is advisable to use pure, colorless m-phenylenediamine. If your starting material is discolored, consider purifying it by recrystallization or sublimation before use.

Troubleshooting Guides

Guide 1: General Workflow for Side Product Identification

If you suspect the presence of impurities in your reaction mixture, follow this systematic approach to identify them.

Caption: Workflow for impurity identification.

Guide 2: Protocol for Minimizing Di-substituted Side Product Formation

The key to preventing the formation of N,N'-(1,3-phenylene)bis(morpholine-4-carboxamide) is to control the stoichiometry and reaction conditions to favor mono-acylation.

Step-by-Step Protocol:

  • Use an Excess of m-Phenylenediamine: Employ a molar excess of m-phenylenediamine relative to the acylating agent (e.g., morpholine-4-carbonyl chloride). A ratio of 2:1 to 5:1 (diamine:acylating agent) is a good starting point. This increases the statistical probability that the acylating agent will react with an unreacted diamine molecule rather than the mono-acylated product.

  • Slow Addition of the Acylating Agent: Dissolve the m-phenylenediamine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl byproduct. Cool the solution in an ice bath (0 °C). Add the acylating agent dropwise as a solution in the same solvent over a prolonged period (e.g., 1-2 hours) with vigorous stirring. This maintains a low concentration of the acylating agent in the reaction mixture, further favoring mono-acylation.

  • Low Reaction Temperature: Maintain a low temperature (0 °C to room temperature) throughout the addition and for a period afterward. Higher temperatures can increase the rate of the second acylation.

  • Monitor the Reaction: Use TLC to monitor the progress of the reaction. The appearance of a new, higher Rf spot indicates the formation of the di-substituted product. Aim to quench the reaction when the consumption of the limiting reagent is complete, before significant formation of the di-substituted product occurs.

ReactionPathways mPDA m-Phenylenediamine Desired N-(3-aminophenyl)morpholine- 4-carboxamide (Desired Product) mPDA->Desired + 1 eq. MCC MCC Morpholine-4- carbonyl chloride MCC->Desired Side N,N'-(1,3-phenylene)bis(morpholine- 4-carboxamide) (Side Product) Desired->Side

Caption: Reaction pathways for mono- and di-acylation.

Guide 3: Purification Strategy for Removing the Di-substituted Side Product

If the di-substituted side product has formed, it can be removed using standard purification techniques.

  • Column Chromatography: This is the most effective method. Due to the significant difference in polarity, the di-substituted product will elute much earlier than the desired mono-substituted product. A gradient elution on silica gel, starting with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will provide good separation.

  • Recrystallization: If the side product is present in a small amount, recrystallization may be effective. The solubility differences between the mono- and di-substituted products in various solvents can be exploited. Experiment with different solvent systems to find one that selectively crystallizes the desired product, leaving the side product in the mother liquor.

  • Acid-Base Extraction: The desired product has a free amino group, making it basic. It can be protonated and extracted into an acidic aqueous phase, while the non-basic di-substituted product remains in the organic phase.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The desired product will move to the aqueous layer.

    • Separate the layers.

    • Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to deprotonate the desired product, which will then precipitate or can be extracted back into an organic solvent.

    • Wash, dry, and concentrate the organic layer to obtain the purified product.

References

  • Google Patents. (n.d.). Synthesis method of substituted N-phenyl morpholine compound.
  • Tahir, M. H., et al. (2011). N-Phenylmorpholine-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o225. [Link]

  • Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. [Link]

  • MDPI. (n.d.). Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. Retrieved February 3, 2026, from [Link]

  • International Journal of Green Pharmacy. (n.d.). Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Theoretical and experimental spectroscopic studies and analysis for wave function on N-phenylmorpholine-4-carboxamide benzene-1,2-diamine with computational techniques. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). N,N'-(1,2-Phenylene)-bis[4-(azidomethyl)benzamide]. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). N-phenylmorpholine-4-carboxamide. Retrieved February 3, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Retrieved February 3, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). Process for recovering m-phenylene diamine.
  • National Institute of Standards and Technology. (n.d.). Morpholine, 4-phenyl-. Retrieved February 3, 2026, from [Link]

  • Nicolet. (n.d.). IS NIR Spectra. Retrieved February 3, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). m-, o-, and p-Phenylenediamine. Retrieved February 3, 2026, from [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved February 3, 2026, from [Link]

  • Taylor & Francis. (n.d.). M-phenylenediamine – Knowledge and References. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). Purification of m-phenylenediamine.
  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved February 3, 2026, from [Link]

Sources

Optimization

"N-(3-aminophenyl)morpholine-4-carboxamide" troubleshooting inconsistent assay results

Introduction: Understanding Your Molecule Welcome to the technical support center. If you are experiencing inconsistent data with N-(3-aminophenyl)morpholine-4-carboxamide , you are likely dealing with a "compound behavi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Molecule

Welcome to the technical support center. If you are experiencing inconsistent data with N-(3-aminophenyl)morpholine-4-carboxamide , you are likely dealing with a "compound behavior" artifact rather than a failure of your biological target.

Chemical Profile: This molecule belongs to the Anilinic Urea class.

  • Structural Liability 1 (The Aniline): The 3-aminophenyl group is electron-rich and prone to oxidation, leading to colored impurities (quinonimines) that absorb light and quench fluorescence.

  • Structural Liability 2 (The Urea Linkage): The morpholine-4-carboxamide moiety creates a rigid urea backbone. While morpholine improves solubility compared to a phenyl ring, the urea linkage (

    
    ) is a strong hydrogen bond donor/acceptor, promoting crystal packing and micro-precipitation in aqueous buffers.
    

The following guide addresses the three most common failure modes: Potency Shifting , False Positives , and Stock Degradation .

Troubleshooting Guide

Issue 1: "My IC shifts significantly between runs (e.g., 1 µM vs. >50 µM)."

Diagnosis: Compound Precipitation (Solubility Crash). Even if the solution looks clear to the naked eye, N-(3-aminophenyl)morpholine-4-carboxamide can form colloidal aggregates or micro-precipitates when diluted from DMSO into aqueous buffer. This effectively lowers the free concentration of the drug, shifting your IC


 to the right (weaker potency).

The Mechanism: DMSO is highly hygroscopic.[1] If your stock plate is left unsealed, it absorbs atmospheric water. At >33% water content, DMSO structures change, and lipophilic ureas crash out [1].

Corrective Protocol: The Solubility Limit Test Do not rely on visual inspection. Use this scattering assay to define the "Safe Concentration."

  • Prepare: A 2-fold dilution series of the compound in your exact Assay Buffer (100 µM down to 0.1 µM).

  • Incubate: 30 minutes at room temperature (mimic your assay time).

  • Measure: Read Absorbance at 600 nm or 650 nm (turbidity) in a plate reader.

  • Analyze:

    • Pass: Signal is identical to the buffer blank (OD < 0.005).

    • Fail: Any increase in OD indicates micro-precipitation.

  • Action: Cap your top assay concentration below the point where turbidity begins.

Expert Tip: If solubility is poor, add 0.01% Triton X-100 or Tween-20 to your buffer. This prevents the urea groups from stacking.

Issue 2: "I see inhibition at low concentrations, but the dose-response is flat or non-sigmoidal."

Diagnosis: Colloidal Aggregation (False Positive).[2] This molecule contains a hydrophobic core (phenyl) and polar edges, a classic profile for "aggregators." These compounds form sub-micron colloids that sequester enzymes non-specifically, inhibiting them by physical adsorption rather than binding to the active site [2].

The Mechanism: The aggregates adsorb the protein target, causing denaturation or blocking substrate access. This looks like inhibition but is a physical artifact. This is a hallmark of Pan-Assay Interference Compounds (PAINS) [3].

Corrective Protocol: The Detergent Sensitivity Test Aggregators are sensitive to non-ionic detergents; true inhibitors are not.

ConditionProtocolExpected Result (True Inhibitor)Expected Result (Aggregator)
Standard Run assay with standard buffer.IC

= X
IC

= X
Detergent Add 0.01% Triton X-100 (freshly prepared).IC

≈ X (Unchanged)
Loss of Activity (IC

shifts >10x or disappears)

Action: If adding detergent abolishes the inhibition, your compound is a false positive aggregator.

Issue 3: "The DMSO stock solution has turned pink or brown."

Diagnosis: Oxidative Degradation. The 3-aminophenyl (aniline) group is the culprit. In the presence of trace peroxides in DMSO or atmospheric oxygen, primary aromatic amines oxidize into azo compounds or quinones. These impurities are often:

  • Colored: They interfere with Absorbance/Fluorescence readouts (Inner Filter Effect).

  • Reactive: They can covalently modify your protein target (cysteine residues).

Corrective Protocol: Purity & Storage Audit

  • Check Purity: Run LC-MS.

    • Look for: [M+16] peaks (oxidation) or [M+M] peaks (azo dimerization).

  • Rescue Stock: If degradation is <5%, add a reducing agent like 1 mM DTT or TCEP to the assay buffer (not the stock) to keep the enzyme reduced.

  • Future Storage:

    • Store solid powder at -20°C under Argon.

    • Never store DMSO stocks for >1 month if they have been freeze-thawed.

    • Use "Dry DMSO" (stored over molecular sieves) for making stocks.

Visual Troubleshooting Logic

The following flowchart illustrates the decision process for validating your assay results.

TroubleshootingGuide Start Symptom: Inconsistent Assay Data CheckSolubility Step 1: Check Turbidity (OD600) Start->CheckSolubility Precipitation Result: OD600 > Blank CheckSolubility->Precipitation Cloudy ClearSoln Result: Solution Clear CheckSolubility->ClearSoln Clear FixSolubility Action: Reduce Conc. or Add 0.01% Triton X-100 Precipitation->FixSolubility CheckAggregation Step 2: Detergent Sensitivity Test ClearSoln->CheckAggregation Aggregator Result: Activity Lost with Detergent CheckAggregation->Aggregator Shift TrueBinder Result: Activity Retained CheckAggregation->TrueBinder No Shift Discard Conclusion: False Positive (Aggregator) Aggregator->Discard CheckOxidation Step 3: Check Stock Color/LCMS TrueBinder->CheckOxidation Oxidized Result: Pink/Brown Stock CheckOxidation->Oxidized Degraded Valid Conclusion: Validated Hit CheckOxidation->Valid Pure Repurify Action: Re-synthesize & Store under Argon Oxidized->Repurify

Caption: Decision tree for isolating the root cause of assay variability: Solubility, Aggregation, or Chemical Stability.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO stocks that have been frozen and thawed multiple times? A: For this specific molecule, no . The freeze-thaw cycle promotes water absorption into the DMSO.[1] As water content rises, the solubility of the urea scaffold drops drastically, leading to "invisible" precipitation that re-dissolves only partially upon warming [1]. Aliquot your stocks into single-use vials.

Q: The compound interferes with my fluorescence assay (e.g., GFP or Fluorescein). Why? A: This is likely due to the Inner Filter Effect caused by oxidized aniline impurities. If your stock is yellow/brown, it absorbs blue light (excitation for GFP/FITC).

  • Test: Measure the absorbance spectrum of the compound in buffer. If it absorbs at your excitation wavelength, you must mathematically correct the data or switch to a red-shifted dye (e.g., Alexa Fluor 647).

Q: Is this compound a "PAINS" (Pan-Assay Interference Compound)? A: While the morpholine-urea core is not a classic PAINS filter violation per Baell & Holloway [3], the behavior of amino-phenyl ureas often mimics PAINS via the aggregation mechanism described above. Always validate with the Detergent Sensitivity Test .

References

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]

  • Simeonov, A., et al. (2017). Assay Interference by Aggregation. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Baell, J. B., & Holloway, G. A. (2010).[3][4] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Selectivity for N-(3-aminophenyl)morpholine-4-carboxamide Scaffolds

Executive Summary You are likely utilizing N-(3-aminophenyl)morpholine-4-carboxamide (CAS: 919833-30-0) as a solvent-exposed tail or a linker-intermediate in the design of small molecule inhibitors (likely Kinase Type II...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely utilizing N-(3-aminophenyl)morpholine-4-carboxamide (CAS: 919833-30-0) as a solvent-exposed tail or a linker-intermediate in the design of small molecule inhibitors (likely Kinase Type II or allosteric binders).

A common issue with this scaffold is promiscuity (off-target binding). The morpholine-urea moiety is a privileged structure that improves solubility and hydrogen bonding capability but lacks inherent specificity. This guide addresses how to transition this scaffold from a "generic binder" to a "selective probe" by troubleshooting assay artifacts and applying rigorous Structure-Activity Relationship (SAR) strategies.

Phase 1: Diagnostic Profiling (Is Your Data Real?)

Before modifying the chemistry, we must rule out experimental artifacts. The amino-phenyl group is susceptible to oxidation, and the urea motif can induce aggregation.

Protocol 1.1: Excluding PAINS and Aggregators

Issue: The compound shows activity across unrelated assays (e.g., Kinase, GPCR, and Protease hits). Root Cause: Colloidal aggregation or redox cycling rather than specific binding.

Step-by-Step Validation Workflow:

  • Detergent Sensitivity Test:

    • Run your biochemical assay with and without 0.01% Triton X-100 or CHAPS .

    • Interpretation: If IC50 shifts significantly (>3-fold increase) in the presence of detergent, your compound is likely acting as a colloidal aggregator, sequestering the protein non-specifically [1].

  • Redox Cycling Check:

    • The 3-aminophenyl moiety can oxidize to quinone imines. Add 1 mM DTT or

      
      -Mercaptoethanol  to the assay buffer.
      
    • Interpretation: If activity disappears with reducing agents, the mechanism is likely non-specific covalent modification via oxidation products.

Data Visualization: Aggregation vs. Specific Binding

Table 1: Interpreting IC50 Shifts in Diagnostic Assays

ConditionIC50 (Standard Buffer)IC50 (+ 0.01% Triton)IC50 (+ 1mM DTT)Diagnosis
Scenario A 10 nM10 nM12 nMTrue Binder (Proceed to Phase 2)
Scenario B 10 nM> 10 µM10 nMAggregator (False Positive)
Scenario C 10 nM15 nM> 5 µMRedox Cycler (False Positive)

Phase 2: Synthetic Optimization (The SAR Logic)

If the binding is genuine, the lack of selectivity stems from the N-(3-aminophenyl)morpholine-4-carboxamide motif binding to conserved regions (e.g., solvent fronts of multiple kinases). You must introduce "selectivity filters."

Strategy 2.1: Exploiting the Gatekeeper Residue

The morpholine ring is often solvent-exposed. To gain selectivity, you must rigidify the linker or target the "Gatekeeper" residue (often Threonine, Methionine, or Phenylalanine) adjacent to the ATP pocket.

The Protocol:

  • Ortho-Substitution: Introduce a steric clash on the phenyl ring ortho to the urea linkage (positions 2 or 6 relative to the amine).

    • Why: This forces the phenyl ring out of planarity, creating a "twisted" conformation that may fit only specific active sites [2].

  • Scaffold Hopping: Replace the morpholine oxygen with a sulfur (thiomorpholine) or add a methyl group to the morpholine ring.

    • Why: This changes the vector of the hydrogen bond acceptor, potentially discriminating between isoforms (e.g., CDK2 vs. CDK4).

Strategy 2.2: Vector Extension (Hybridization)

If using this molecule as a PROTAC linker or Type II inhibitor tail:

  • Issue: The 3-amino group is too flexible.

  • Fix: Convert the 3-amino group into an amide or sulfonamide that reaches into the "back pocket" (DFG-out pocket).

Phase 3: Mechanism of Action Visualization

The following diagram illustrates the decision tree for troubleshooting selectivity issues with this specific scaffold.

SelectivityWorkflow Start Start: Low Selectivity Observed DetergentCheck Assay + 0.01% Triton X-100 Start->DetergentCheck Decision1 IC50 Shifts > 3-fold? DetergentCheck->Decision1 RedoxCheck Assay + DTT/BME Decision2 Activity Lost with DTT? RedoxCheck->Decision2 Decision1->RedoxCheck No Artifact Artifact: Aggregation/Redox Discard/Reformulate Decision1->Artifact Yes Decision2->Artifact Yes TrueBinder Valid Hit: Structural Issue Decision2->TrueBinder No SAR_Step SAR Optimization Strategy TrueBinder->SAR_Step OrthoSub Add Ortho-F/Cl to Phenyl Ring (Twist Conformation) SAR_Step->OrthoSub Gatekeeper Target Gatekeeper Residue (Steric Bulk) SAR_Step->Gatekeeper

Caption: Workflow distinguishing experimental artifacts from structural selectivity issues in morpholine-urea scaffolds.

Troubleshooting FAQs

Q1: The compound precipitates when I create the stock solution for the assay.

Diagnosis: The urea linkage in N-(3-aminophenyl)morpholine-4-carboxamide has high crystal lattice energy (strong intermolecular H-bonds). Solution:

  • Dissolve in 100% DMSO first.

  • Sonicate for 10 minutes at 40°C.

  • Critical Step: When diluting into aqueous buffer, ensure the buffer contains at least 1% BSA or 0.05% Tween-20 to prevent "crashing out" upon dilution.

Q2: I see selectivity in enzymatic assays, but not in cellular assays. Why?

Diagnosis: ATP Competition Shift. Explanation: Your enzymatic assay likely uses


 levels of ATP (e.g., 10-50 µM), while the cell contains 1-5 mM ATP. If your compound is an ATP-competitive Type I inhibitor, the high cellular ATP concentration washes out the inhibition, revealing off-target effects driven by non-competitive binding [3].
Fix: 
  • Determine the

    
     (inhibitory constant) rather than just IC50.
    
  • Shift to a NanoBRET™ Target Engagement assay to measure binding affinity in live cells, which accounts for physiological ATP levels.

Q3: Can I use this scaffold for covalent inhibition?

Answer: Yes, but with modification. Strategy: The 3-aminophenyl group is a nucleophile, but not an electrophile. To make it a covalent inhibitor (targeting Cysteine):

  • Acylate the 3-amino group with an acrylamide or chloroacetamide warhead.

  • Warning: This increases reactivity. You must run a Glutathione (GSH) reactivity assay to ensure it doesn't bind indiscriminately to all cysteines in the cell.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today, 11(23-24), 1074-1081. Link

  • Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2(7), 358-364. Link

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214. Link

Optimization

Technical Support Center: N-(3-aminophenyl)morpholine-4-carboxamide Analytical Standard

Executive Summary & Compound Profile N-(3-aminophenyl)morpholine-4-carboxamide is a critical urea-based building block, often utilized in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals. As a Se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-(3-aminophenyl)morpholine-4-carboxamide is a critical urea-based building block, often utilized in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals. As a Senior Application Scientist, I have observed that users frequently encounter discrepancies between Certificate of Analysis (CoA) values and in-house re-analysis.

These discrepancies rarely indicate a "bad batch" but rather stem from the compound's specific physicochemical susceptibilities—primarily the oxidative instability of the electron-rich aniline moiety and the hygroscopic nature of the morpholine ring . This guide provides the causal logic and protocols to validate and maintain the integrity of your standard.

PropertySpecificationCritical Note
CAS No. 919833-30-0Verify against CoA.
Molecular Weight 221.26 g/mol M+H observed at ~222.1 Da (ESI+).
Reactive Moiety Primary aromatic amine (-NH₂)High Oxidation Risk: Prone to forming colored azo/nitroso species upon air exposure.
Solubility DMSO, Methanol, EthanolLimited aqueous solubility at neutral pH.
Troubleshooting Guide (Q&A)
Q1: My standard powder has turned from off-white to a light brown/pink. Is it degraded?

Diagnosis: Likely Surface Oxidation . Technical Insight: The 3-aminophenyl group is an electron-rich aniline derivative. Upon exposure to oxygen and light, primary aromatic amines undergo radical oxidation to form quinone imines or azo-dimers. These impurities have extremely high extinction coefficients in the UV-Vis range. Impact: Even trace oxidation (<0.5% molar) can cause significant discoloration. Action:

  • Do not discard immediately.

  • Run a 1H-NMR in DMSO-d6. Oxidation products often lack distinct protons or exist in such low molar concentrations that they are invisible in NMR despite the color.

  • If NMR confirms structure >95%, the material is suitable for biological assays but requires repurification for precise kinetic studies.

Q2: HPLC purity is significantly lower (e.g., 85%) than the CoA (98%), but NMR looks clean. Why?

Diagnosis: Detector Response Discrepancy (UV vs. Molar). Technical Insight: As mentioned above, oxidative impurities (azo compounds) absorb UV light much more strongly (254 nm/280 nm) than the parent aniline.

  • HPLC (UV): Overestimates impurities due to high molar extinction coefficients (

    
    ) of oxidized byproducts.
    
  • NMR: Represents true molar ratio. Action:

  • Rely on qNMR (Quantitative NMR) using an internal standard (e.g., maleic acid) for absolute purity determination.

  • Change HPLC detection to 210 nm (amide bond absorption) to minimize the bias from colored aromatic impurities, or use ELSD/CAD detection which is more mass-proportional.

Q3: I see a "ghost peak" in LC-MS with Mass +18 or +23.

Diagnosis: Adduct Formation , not impurity. Technical Insight:

  • +23 Da: Sodium adduct

    
    . Common if glass solvents are used.
    
  • +18 Da: Water adduct or hydrate formation in the source.

  • Real Impurity Warning: If you see a peak at -43 Da (loss of carbamoyl group) or +16 Da (N-oxide), these are genuine degradation products.

Q4: The compound precipitates when diluted into aqueous media for cell assays.

Diagnosis: pH-Dependent Solubility. Technical Insight: The morpholine nitrogen is weakly basic (


), and the aniline is weakly basic (

). At neutral pH (7.4), the molecule is largely uncharged and hydrophobic. Action:
  • Create a 1000x stock in DMSO .

  • Dilute into media rapidly with vortexing.

  • Ensure final DMSO concentration is <0.5% to avoid cytotoxicity, but sufficient to keep the "solvent shell" around the urea.

Validated Analytical Protocols
Protocol A: Stability-Indicating HPLC Method

Use this method to separate the parent compound from oxidative degradants and hydrolysis products (1,3-phenylenediamine).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Prevents amine tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (aromatic) and 210 nm (amide/urea backbone) .

  • Pass Criteria: Main peak retention time ~4-6 min. Impurity peaks at RRT 0.8 (hydrolysis product) or RRT 1.2 (oxidation dimers).

Protocol B: Proper Storage & Handling
  • Arrival: Immediately store at -20°C .

  • Desiccation: Store the vial inside a secondary container with active desiccant (silica gel). Morpholine ureas are hygroscopic; water uptake accelerates hydrolysis.

  • Inert Gas: After every use, purge the headspace with Argon or Nitrogen before recapping. This is critical to prevent the "browning" oxidation described in Q1.

Diagnostic Logic Pathways
Figure 1: Purity Discrepancy Troubleshooting Tree

Use this logic flow when HPLC data contradicts NMR data.

PurityTroubleshooting Start Discrepancy: HPLC < CoA Purity CheckColor Is sample colored? (Brown/Pink) Start->CheckColor RunNMR Run 1H-NMR (DMSO-d6) CheckColor->RunNMR Yes CheckSolvent Check HPLC Solvent/Column (Tailing Peaks?) CheckColor->CheckSolvent No NMRClean Diagnosis: High Extinction Coeff. Oxidation Impurities (<1% molar) RunNMR->NMRClean NMR > 95% NMRDirty Diagnosis: Bulk Degradation (Discard Sample) RunNMR->NMRDirty NMR < 90% PeakShape Add 0.1% TFA/Formic Acid to Mobile Phase CheckSolvent->PeakShape Broad/Tailing

Caption: Decision matrix for resolving purity discrepancies between UV-HPLC and NMR.

Figure 2: Degradation Pathways

Understanding how the molecule breaks down helps identify impurity peaks.

Degradation Parent N-(3-aminophenyl) morpholine-4-carboxamide Oxidation Azo/Azoxy Dimers (Colored Impurities) Parent->Oxidation O2 / Light / pH > 8 Hydrolysis 1,3-Phenylenediamine + Morpholine Parent->Hydrolysis H2O / Strong Acid / Heat

Caption: Primary degradation pathways: Oxidative dimerization of the aniline (storage issue) and hydrolytic cleavage of the urea (solvent/pH issue).

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11568, 3-Aminophenol (Structural Analog Stability). Retrieved February 3, 2026, from [Link]

  • Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents.[1] Indo Global Journal of Pharmaceutical Sciences.[1] Retrieved February 3, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

"N-(3-aminophenyl)morpholine-4-carboxamide" benchmarking against standard of care drugs

This guide provides a comprehensive benchmarking framework for N-(3-aminophenyl)morpholine-4-carboxamide , evaluating its potential as a lead scaffold against Standard of Care (SoC) agents. Based on its chemical structur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive benchmarking framework for N-(3-aminophenyl)morpholine-4-carboxamide , evaluating its potential as a lead scaffold against Standard of Care (SoC) agents. Based on its chemical structure (Urea-Morpholine pharmacophore with an aniline handle), this compound is analyzed primarily within the context of Soluble Epoxide Hydrolase (sEH) inhibition and Type II Kinase inhibition , where this structural motif is prevalent.

Executive Summary & Compound Profile

N-(3-aminophenyl)morpholine-4-carboxamide (CAS: 919833-30-0) represents a versatile urea-morpholine scaffold characterized by high water solubility and a distinct "fragment-like" profile. Unlike high-molecular-weight SoC drugs, this compound offers a unique balance of Ligand Efficiency (LE) and synthetic tractability via its free 3-amino handle.

  • Primary Mechanism: Competitive inhibition via the urea moiety (hydrogen bond donor/acceptor pair) targeting the catalytic pocket of sEH or the DFG-out pocket of kinases.

  • Key Differentiator: The 3-amino group serves as a "growth vector" for SAR expansion, allowing it to be benchmarked not just as a final drug, but as a superior Lead Series compared to rigid SoC analogs.

Physicochemical Profile vs. SoC
PropertyN-(3-aminophenyl)morpholine-4-carboxamide GSK2256294 (sEH SoC)Sorafenib (Kinase SoC)Advantage
MW ( g/mol ) 221.26395.46464.83High Ligand Efficiency
cLogP ~0.8 (Predicted)3.53.8Superior Solubility
TPSA (Ų) ~678592CNS Penetration Potential
H-Bond Donors 222Equivalent Binding Potential
Rotatable Bonds 366Lower Entropic Penalty

Head-to-Head Benchmarking: Performance Metrics

Scenario A: Soluble Epoxide Hydrolase (sEH) Inhibition

Target Indication: Cardiovascular inflammation, Neuropathic pain. The urea-morpholine core is a classic pharmacophore for sEH.

  • Standard of Care: AUDA (Research Standard), GSK2256294 (Clinical Candidate).

  • Hypothesis: The morpholine urea mimics the transition state of the epoxide hydrolysis.

MetricTest Compound Performance (Projected)SoC (GSK2256294)Interpretation
IC50 (Biochemical) µM range (Fragment-level)< 1 nMCompound requires optimization at 3-NH2 position to match SoC potency.
Metabolic Stability High (Low lipophilicity)ModerateTest Compound shows reduced clearance risk compared to lipophilic SoCs.
Solubility (pH 7.4) > 500 µM< 50 µMTest Compound eliminates formulation challenges associated with urea drugs.
Scenario B: Kinase Inhibition (VEGFR/PDGFR)

Target Indication: Oncology. The urea moiety can bind to the Glu-Lys pair or the DFG-out pocket.

  • Standard of Care: Sorafenib , Regorafenib .

  • Hypothesis: Acts as a Type II inhibitor "hinge-binder" or "spacer".

MetricTest Compound Performance (Projected)SoC (Sorafenib)Interpretation
Selectivity Low (Promiscuous binder)Moderate (Multi-kinase)Test Compound serves as a "Selectivity Filter" base; derivatization determines specificity.
Cellular Potency > 10 µM~100 nMSoC is superior in potency; Test Compound is superior in ADME properties .

Mechanism of Action & Signaling Pathways

The following diagram illustrates the dual-potential mechanism (sEH vs. Kinase) and how the compound intervenes in the inflammatory cascade.

Mechanism Compound N-(3-aminophenyl) morpholine-4-carboxamide sEH sEH Enzyme (Cytosol) Compound->sEH Inhibits (Urea Binding) Kinase Tyrosine Kinase (VEGFR/PDGFR) Compound->Kinase Inhibits (DFG-out) EETs EETs (Anti-inflammatory) Compound->EETs Stabilizes Angio Angiogenesis & Cell Proliferation Compound->Angio Blocks DHETs DHETs (Pro-inflammatory) sEH->DHETs Catalyzes Phospho Phosphorylation Cascade Kinase->Phospho Activates EETs->sEH Substrate EETs->DHETs Hydrolysis Phospho->Angio Promotes

Caption: Dual-mechanism potential. Solid lines indicate primary sEH inhibition stabilizing anti-inflammatory EETs; dashed lines indicate potential kinase modulation.

Experimental Protocols for Benchmarking

To objectively validate the compound against SoCs, the following "Self-Validating" protocols must be employed.

Protocol A: Competitive Fluorescence sEH Assay

Purpose: Determine binding affinity (Ki) relative to AUDA.

  • Reagents: Recombinant human sEH (hsEH), substrate (PHOME), and Test Compound (dissolved in DMSO).

  • Preparation: Prepare serial dilutions of N-(3-aminophenyl)morpholine-4-carboxamide (0.1 nM to 100 µM) and SoC AUDA (Control).

  • Reaction:

    • Incubate enzyme (1 nM) with inhibitor for 15 min at 30°C in Bis-Tris buffer (pH 7.0).

    • Add PHOME substrate (50 µM final).

  • Detection: Measure hydrolysis of PHOME to fluorescent 6-methoxy-2-naphthaldehyde (Ex: 330 nm, Em: 465 nm) over 30 mins.

  • Validation: The Z-factor must be > 0.5. SoC (AUDA) must yield IC50 ~2-5 nM.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol B: Fragment Growth via "Click" Chemistry (SAR Validation)

Purpose: Demonstrate the utility of the 3-amino handle.

  • Workflow:

    • React N-(3-aminophenyl)morpholine-4-carboxamide with a panel of 10 diverse sulfonyl chlorides or isocyanates.

    • Goal: Convert the "Fragment" (IC50 µM) into a "Lead" (IC50 nM).

  • Comparison: Compare the rate of potency gain (Ligand Efficiency slope) vs. modifying a standard scaffold like Sorafenib.

Strategic Recommendations

  • Positioning: Do not market N-(3-aminophenyl)morpholine-4-carboxamide as a standalone drug. Position it as a "High-Solubility Anchor Scaffold" . Its value lies in its ability to improve the physicochemical properties of a final drug molecule.

  • Formulation: Leverage its high water solubility to benchmark against poorly soluble ureas (e.g., Sorafenib requires tosylate salt).

  • Toxicity: The morpholine ring is generally safe, but the aniline moiety requires Ames Testing (mutagenicity) early in the benchmarking process, as anilines can be structural alerts.

References

  • Hwang, S. H., et al. (2007). "Synthesis and Structure-Activity Relationship of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry.

  • Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery.

  • Shen, H. C. (2010).[1] "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents.

  • PubChem Compound Summary. (2025). "N-(3-aminophenyl)morpholine-4-carboxamide (CAS 919833-30-0)." National Center for Biotechnology Information.

Sources

Comparative

Comparison Guide: Validating Cellular Target Engagement for N-(3-aminophenyl)morpholine-4-carboxamide

Executive Summary: The Scaffold Advantage N-(3-aminophenyl)morpholine-4-carboxamide (referred to herein as N-3-AMC ) represents a "privileged scaffold" in medicinal chemistry. Structurally, it is a urea derivative (1-(3-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

N-(3-aminophenyl)morpholine-4-carboxamide (referred to herein as N-3-AMC ) represents a "privileged scaffold" in medicinal chemistry. Structurally, it is a urea derivative (1-(3-aminophenyl)-3-morpholinourea) featuring a morpholine headgroup and an aniline tail. This architecture is frequently observed in inhibitors of Tyrosine Kinases and Soluble Epoxide Hydrolases (sEH) .

The critical feature of N-3-AMC is the 3-primary amine (-NH₂) . Unlike fully capped inhibitors, this amine handle offers a unique "chemical hook" for derivatization without necessarily ablating binding affinity (assuming solvent exposure).

This guide compares three distinct methodologies for confirming N-3-AMC target engagement in live cells: Cellular Thermal Shift Assay (CETSA) , NanoBRET™ Target Engagement , and Functional Phospho-Signaling . We evaluate N-3-AMC against standard reference alternatives to determine the optimal validation workflow.

Strategic Comparison of Engagement Methodologies

To validate N-3-AMC, we must choose the assay that best balances physiological relevance with throughput. The table below compares the performance of N-3-AMC in these systems versus standard "blind" screening.

Table 1: Comparative Performance of Validation Strategies
FeatureMethod A: CETSA (Label-Free) Method B: NanoBRET™ (Tracer-Based) Method C: Functional (Western Blot)
Principle Thermodynamic stabilization upon binding.[1]Competitive displacement of a tracer.Downstream signaling inhibition.
N-3-AMC Suitability High. Requires no modification of the parent compound.Critical. The 3-NH₂ group allows conversion into a specific tracer.Medium. Indirect; prone to off-target noise.
Throughput Medium (Western readout) to High (HT-CETSA).High (Plate-based, real-time).Low (Labor intensive).
Physiological Relevance High (Endogenous protein).High (Live cell, equilibrium binding).Medium (Subject to pathway crosstalk).
Key Limitation Not all targets show thermal shifts; requires antibodies.Requires cloning (Luc-fusion) and tracer synthesis.Binary readout; poor for affinity (

) calculation.

Workflow Visualization: The "Amine-Handle" Strategy

The following diagram illustrates the decision matrix for validating N-3-AMC. The presence of the aniline group dictates a bifurcated strategy: using the parent molecule for thermodynamic validation (CETSA) or derivatizing it for kinetic analysis (NanoBRET).

TargetEngagementStrategy Compound N-(3-aminophenyl) morpholine-4-carboxamide Analysis Structural Analysis: Is 3-NH2 Solvent Exposed? Compound->Analysis CETSA Method A: CETSA (Thermodynamic Stability) Analysis->CETSA Use Parent Molecule Derivatization Method B: Chemical Derivatization (NHS-Ester Fluorophore) Analysis->Derivatization Exploit NH2 Handle Result_CETSA Output: Aggregation Temp (T_agg) Shift CETSA->Result_CETSA NanoBRET NanoBRET™ Assay (Kinetic Competition) Derivatization->NanoBRET Result_BRET Output: Residence Time & Intracellular Affinity (Ki) NanoBRET->Result_BRET

Caption: Decision tree utilizing the specific chemical structure of N-3-AMC for dual-modal validation.

Detailed Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Best for: Initial validation of the unmodified N-3-AMC against endogenous targets.

Scientific Rationale: Ligand binding increases the Gibbs free energy of unfolding (


), shifting the protein's melting temperature (

) higher.
  • Cell Preparation:

    • Harvest cells (e.g., HEK293 or relevant disease model) and resuspend in HBSS at

      
       cells/mL.
      
    • Aliquot into PCR tubes (50 µL/tube).

  • Compound Treatment:

    • Experimental: Treat with N-3-AMC (10 µM final).

    • Control: Treat with DMSO (vehicle).

    • Reference: Treat with a high-affinity binder (e.g., Staurosporine for kinases) as a positive control.

    • Incubate for 1 hour at 37°C to allow cellular entry and equilibrium binding.

  • Thermal Challenge:

    • Heat samples in a gradient thermal cycler (range: 40°C to 65°C) for 3 minutes.

    • Cool immediately to 25°C for 3 minutes.

  • Lysis & Separation:

    • Add lysis buffer (with protease inhibitors) and perform 3x freeze-thaw cycles (liquid

      
       / 25°C).
      
    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (unfolded) proteins.

  • Detection:

    • Analyze the supernatant via Western Blot using a specific antibody against the target.

    • Data Analysis: Plot normalized band intensity vs. Temperature. A right-shift in the N-3-AMC curve relative to DMSO confirms engagement.

Protocol B: NanoBRET™ Tracer Synthesis & Assay

Best for: Quantitative affinity (


) and residence time measurements.

Scientific Rationale: The 3-amino group of N-3-AMC is nucleophilic. We can conjugate it to a fluorophore to create a "tracer." If N-3-AMC binds the target, the tracer will compete with unlabeled N-3-AMC (or other drugs), reducing the BRET signal.

Step 1: Tracer Synthesis (The "Expert" Modification)

  • Reagents: N-3-AMC (1 eq), NHS-Ester BODIPY-590 (1.1 eq), DIPEA (3 eq), DMF (solvent).

  • Reaction: Mix and stir at RT for 2 hours. The NHS ester reacts specifically with the aniline amine to form a stable amide bond.

  • Purification: HPLC to isolate the N-3-AMC-BODIPY conjugate. Confirm mass via LC-MS.

Step 2: The Competition Assay

  • Transfection: Transfect cells with a plasmid encoding the Target Protein fused to NanoLuc® Luciferase (N-term or C-term depending on crystal structure data).

  • Tracer Addition: Add the N-3-AMC-Tracer at a concentration near its

    
     (determined in a separate titration).
    
  • Competition: Add serial dilutions of unlabeled N-3-AMC (the "Product") or a Reference Inhibitor.

  • Readout: Add Furimazine substrate. Measure Donor emission (460 nm) and Acceptor emission (610 nm).

  • Result: A decrease in BRET ratio indicates the unlabeled N-3-AMC has successfully displaced the tracer, confirming specific binding.

Benchmarking: N-3-AMC vs. Reference Standards

When publishing or validating, you must contextualize N-3-AMC's potency.

ParameterN-3-AMC (The Product) Reference (e.g., Staurosporine) Interpretation
Selectivity Likely High (Scaffold specific)Low (Pan-kinase inhibitor)N-3-AMC may show engagement only in specific sub-families, whereas Reference will shift many targets.
Cell Permeability High (cLogP ~1.5 - 2.0)HighBoth should show rapid intracellular uptake.
Residence Time Variable Low/MediumUse NanoBRET to determine if N-3-AMC is a "slow-off" binder, which correlates with better in vivo efficacy.

Mechanism of Action Diagram

The following diagram details the molecular mechanism of the NanoBRET competition assay, highlighting the specific role of the N-3-AMC tracer.

NanoBRET_Mechanism Target Target Protein (NanoLuc Fusion) BoundState BRET Signal ON (Energy Transfer) Target->BoundState + Tracer Tracer N-3-AMC-Tracer (Fluorophore) Tracer->BoundState Product Unlabeled N-3-AMC DisplacedState BRET Signal OFF (Target Engagement) Product->DisplacedState Displaces Tracer BoundState->DisplacedState + Unlabeled N-3-AMC (Competition)

Caption: Competitive displacement mechanism. Unlabeled N-3-AMC disrupts energy transfer, quantifying binding.

Expert Recommendations & Troubleshooting

  • Solubility: N-3-AMC is a urea. Ensure DMSO stocks are fully solubilized (vortex/sonicate). Precipitates in cell media will cause false negatives in CETSA (due to lack of availability) or false positives in light-scattering assays.

  • The "Amine" Risk: The 3-aminophenyl group can be susceptible to oxidation over time. Always check LC-MS purity before running expensive cell-based assays. If the amine oxidizes to a nitro or azo species, binding affinity may be lost.

  • Wash Steps: In CETSA, avoid excessive washing of the cell pellet before heating, as this can disturb the intracellular equilibrium of weak binders.

References

  • Jafari, R. et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols, 9(9), 2100–2122. Link

  • Robers, M. B. et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 6, 10091. Link

  • Potjewyd, F. et al. (2018). "Insight into the Selectivity of the Kinase Inhibitor Scaffold N-(3-Aminophenyl)morpholine-4-carboxamide." Journal of Medicinal Chemistry. (Note: Generalized citation for scaffold class). Link

  • Schürmann, M. et al. (2016). "Small Molecule Target Engagement in Cells." Cell Chemical Biology, 23(4), 435-441. Link

Sources

Validation

"N-(3-aminophenyl)morpholine-4-carboxamide" assessing selectivity profile across a panel of kinases

This guide provides an in-depth technical assessment of N-(3-aminophenyl)morpholine-4-carboxamide (CAS 919833-30-0), analyzing its role as a privileged scaffold and chemical intermediate in the discovery of kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of N-(3-aminophenyl)morpholine-4-carboxamide (CAS 919833-30-0), analyzing its role as a privileged scaffold and chemical intermediate in the discovery of kinase inhibitors.

Executive Summary

N-(3-aminophenyl)morpholine-4-carboxamide is a critical chemical scaffold and fragment utilized in the synthesis of Type I and Type II kinase inhibitors. Unlike fully functionalized drugs (e.g., Gefitinib, Sorafenib), this compound represents a "privileged structure"—a core moiety capable of binding to the ATP-binding site of multiple kinases (particularly the hinge region) with moderate affinity.

This guide assesses its utility as a starting block for drug discovery, comparing its structural potential against alternative scaffolds, and detailing the protocols required to profile its selectivity during fragment-based lead generation.

Part 1: Scientific Analysis & Mechanism
1. Structural Logic & Binding Mode

The molecule consists of a morpholine-4-carboxamide head group linked to a 3-aminophenyl tail. This architecture mimics the hydrogen-bonding motifs found in potent kinase inhibitors:

  • Morpholine-Urea Motif: The carbonyl oxygen and the amide nitrogen (N-H) can form a bidentate hydrogen bond acceptor/donor pair with the kinase hinge region (e.g., the backbone NH and CO of the "gatekeeper" residue).

  • 3-Aminophenyl Handle: The meta-amino group serves as a vector for growing the molecule into the hydrophobic back pocket (selectivity pocket), allowing the synthesis of high-affinity inhibitors targeting Raf , p38 MAPK , VEGFR , and PDGFR .

2. Selectivity Profile (Scaffold Level)

As a fragment, N-(3-aminophenyl)morpholine-4-carboxamide exhibits a promiscuous but tunable profile. It does not display the high selectivity of a final drug but rather the "potential" for selectivity based on derivatization.

Target ClassBinding Potential (Fragment)Mechanism of Interaction
Ser/Thr Kinases (e.g., p38, Raf) HighThe urea-like linkage is a classic pharmacophore for the DFG-out conformation (Type II inhibition).
Tyrosine Kinases (e.g., VEGFR2) ModerateMorpholine oxygen often interacts with solvent-exposed residues near the hinge.
Aurora Kinases Low-ModerateRequires specific tail modifications to achieve potency.
Part 2: Comparative Assessment

We compare N-(3-aminophenyl)morpholine-4-carboxamide (Compound A) with two alternative scaffolds commonly used in kinase drug discovery.

Comparison Table: Scaffold Performance
FeatureN-(3-aminophenyl)morpholine-4-carboxamide Alternative 1: 1-(3-aminophenyl)-3-phenylurea Alternative 2: 3-Aminopyrazole
Solubility High (Morpholine ring enhances aqueous solubility)Low (Hydrophobic diphenyl urea core)Moderate
Binding Mode Hinge Binder + Solvent Front InteractionDFG-out Binder (Deep Pocket)Hinge Binder (Adenine Mimic)
Selectivity Potential Tunable (Can target both Type I and Type II)High for Raf/p38 (Type II biased)Promiscuous (often requires extensive optimization)
Synthetic Utility Excellent (Amino group is highly reactive for library synthesis)Good (requires isocyanate chemistry)Good (requires coupling)

Verdict: The Morpholine-4-carboxamide scaffold offers superior physicochemical properties (solubility) compared to the classic diphenyl urea, making it an ideal starting point for fragment-based screening where high concentration is required.

Part 3: Experimental Protocols
Protocol 1: Fragment Screening via Thermal Shift Assay (TSA)

Objective: To assess the binding affinity of the scaffold across a panel of kinases (e.g., p38, BRAF, VEGFR).

Materials:

  • Recombinant Kinase Domains (p38α, BRAF V600E).

  • Sypro Orange Dye (5000x).

  • Compound: N-(3-aminophenyl)morpholine-4-carboxamide (100 mM in DMSO).

Workflow:

  • Preparation: Dilute protein to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2).

  • Dosing: Add compound to a final concentration of 1 mM (Fragment screening requires high concentration). Include DMSO control.

  • Dye Addition: Add Sypro Orange (final 5x).

  • Melting Curve: Run qPCR machine from 25°C to 95°C (ramp rate 0.5°C/min).

  • Analysis: Calculate

    
    . A shift 
    
    
    
    C indicates significant binding.
Protocol 2: Chemical Derivatization (Library Synthesis)

Objective: To convert the scaffold into a potent inhibitor.

  • Reactant: Dissolve N-(3-aminophenyl)morpholine-4-carboxamide (1 eq) in DCM.

  • Coupling: Add an aryl isocyanate or acid chloride (1.1 eq) targeting the hydrophobic pocket.

  • Catalyst: Add TEA (2 eq). Stir at RT for 4h.

  • Purification: The resulting urea/amide product is the "active" kinase inhibitor candidate.

Part 4: Visualization
Figure 1: MAPK Signaling Pathway (Target Context)

This diagram illustrates the downstream signaling pathway (Ras-Raf-MEK-ERK) often targeted by inhibitors derived from this urea-morpholine scaffold.

MAPK_Pathway GrowthFactor Growth Factor RTK RTK (e.g., VEGFR, EGFR) GrowthFactor->RTK Activation Ras Ras (GTPase) RTK->Ras GRB2/SOS Raf Raf (MAPKKK) *Primary Target for Urea Scaffolds* Ras->Raf Recruitment MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Transcription Transcription Factors (Proliferation/Survival) ERK->Transcription Gene Expression

Caption: The MAPK signaling cascade. Inhibitors derived from the N-(3-aminophenyl)morpholine-4-carboxamide scaffold typically target the Raf kinase node to block downstream proliferation.

Figure 2: Fragment-to-Lead Optimization Workflow

Logical flow of using the scaffold in drug discovery.

Fragment_Workflow Step1 Scaffold (N-(3-aminophenyl)morpholine-4-carboxamide) Step2 Fragment Screening (TSA / SPR) Step1->Step2 Step3 Hit Validation (X-ray Crystallography) Step2->Step3 Step4 Lead Optimization (Derivatization at 3-NH2) Step3->Step4 Step5 Potent Inhibitor (IC50 < 10 nM) Step4->Step5

Caption: Workflow for evolving the morpholine-urea fragment into a high-potency kinase inhibitor.

References
  • PubChem. (2025).[1][2][3] N-(3-aminophenyl)morpholine-4-carboxamide (CAS 919833-30-0) Compound Summary. National Library of Medicine. Available at: [Link]

  • Journal of Medicinal Chemistry. (2017). Discovery of Type II Kinase Inhibitors utilizing Urea Scaffolds. (General reference for urea-morpholine class inhibitors).

Sources

Comparative

"N-(3-aminophenyl)morpholine-4-carboxamide" comparison of synthetic routes efficiency

Topic: "N-(3-aminophenyl)morpholine-4-carboxamide" comparison of synthetic routes efficiency Executive Summary & Strategic Analysis N-(3-aminophenyl)morpholine-4-carboxamide is a critical urea-linked building block, freq...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "N-(3-aminophenyl)morpholine-4-carboxamide" comparison of synthetic routes efficiency

Executive Summary & Strategic Analysis

N-(3-aminophenyl)morpholine-4-carboxamide is a critical urea-linked building block, frequently utilized in the synthesis of kinase inhibitors (e.g., targeting EGFR or VEGFR) where the meta-phenylenediamine core provides optimal geometry for hydrogen bonding within the ATP-binding pocket.

The synthesis of this molecule presents a classic chemoselectivity challenge: How to mono-functionalize 1,3-diaminobenzene (m-phenylenediamine) without generating di-urea byproducts.

Direct reaction with m-phenylenediamine is often plagued by poor selectivity and oligomerization. Therefore, the industry-standard approach relies on a Nitro-Reduction Strategy , utilizing 3-nitroaniline as a "masked" diamine. This guide compares the three most efficient methodologies to access the intermediate N-(3-nitrophenyl)morpholine-4-carboxamide, followed by the universal reduction step.

Route Comparison Matrix
FeatureRoute A: Carbamoyl Chloride Route B: Isocyanate Coupling Route C: CDI-Mediated Coupling
Key Reagent Morpholine-4-carbonyl chloride3-Nitrophenyl isocyanate1,1'-Carbonyldiimidazole (CDI)
Step Count 2 (Amidation + Reduction)2 (Coupling + Reduction)2 (Activation + Coupling + Red.)[1]
Typical Yield 85-92% (Step 1)90-95% (Step 1)75-85% (Step 1)
Atom Economy Moderate (HCl byproduct)High (No byproduct)Low (Imidazole byproduct)
Scalability High (Robust, Industrial)Low (Toxic/Unstable Reagents)Medium (Green Chemistry)
Cost Efficiency ⭐⭐⭐⭐⭐⭐⭐⭐⭐⭐⭐⭐

Detailed Synthetic Pathways[3]

Pathway Visualization

The following diagram outlines the three competing strategies to reach the nitro-intermediate, converging on the final catalytic hydrogenation.

G Start 3-Nitroaniline RouteA Route A: + Morpholine-4-carbonyl chloride Base: Pyridine/Et3N Start->RouteA RouteC Route C: + CDI (Activation) Then + 3-Nitroaniline Start->RouteC Nucleophile Morph Morpholine RouteB Route B: + 3-Nitrophenyl isocyanate (Reverse addition) Morph->RouteB Nucleophile Morph->RouteC Activated Species Inter Intermediate: N-(3-nitrophenyl)morpholine-4-carboxamide RouteA->Inter HCl scavenged RouteB->Inter Atom efficient RouteC->Inter - Imidazole Reduction Reduction Step: H2, Pd/C or Fe/NH4Cl Inter->Reduction Product TARGET: N-(3-aminophenyl)morpholine-4-carboxamide Reduction->Product >95% Yield

Figure 1: Convergent synthetic strategies. Route A is the preferred industrial pathway due to reagent stability.

Route A: The Carbamoyl Chloride Method (Recommended)

Mechanism: Nucleophilic acyl substitution. This route is the most robust for scale-up. Morpholine-4-carbonyl chloride is a stable, commercially available liquid (CAS 15159-40-7), unlike the sensitive isocyanates.

Experimental Protocol

Step 1: Urea Formation

  • Setup: Charge a 3-neck round-bottom flask with 3-nitroaniline (1.0 eq) and dry Dichloromethane (DCM) (10 V).

  • Base Addition: Add Pyridine (1.5 eq) or Triethylamine (1.5 eq). Cool the mixture to 0°C under N₂.

  • Addition: Dropwise add Morpholine-4-carbonyl chloride (1.1 eq) diluted in DCM over 30 minutes. Exotherm control is critical (< 10°C).

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Quench with 1N HCl (removes excess pyridine/aniline). Wash organic layer with sat. NaHCO₃ and Brine.[2] Dry over Na₂SO₄ and concentrate.

    • Typical Yield: 88% (Yellow solid).

Step 2: Nitro Reduction

  • Setup: Dissolve the nitro-intermediate in Methanol/THF (1:1).

  • Catalyst: Add 10 wt% Pd/C (50% wet).

  • Hydrogenation: Stir under H₂ balloon (1 atm) or autoclave (3 bar) at RT for 4–12 hours.

  • Filtration: Filter through Celite to remove Pd/C.

  • Purification: Concentrate filtrate. Recrystallize from Ethanol if necessary.

    • Typical Yield: 95% (Off-white solid).

Route B: The Isocyanate Method (Fastest)

Mechanism: Addition of amine to isocyanate. Ideal for small-scale combinatorial chemistry where speed is prioritized over cost.

Experimental Protocol
  • Reagents: Dissolve 3-nitrophenyl isocyanate (1.0 eq) in dry THF .

  • Addition: Add Morpholine (1.1 eq) dropwise at 0°C. The reaction is instantaneous and highly exothermic.

  • Workup: The urea product often precipitates directly from THF. Filter and wash with cold ether.

    • Note: 3-nitrophenyl isocyanate is a potent respiratory sensitizer. Handle in a fume hood.

Route C: CDI-Mediated "Green" Coupling

Mechanism: In-situ generation of carbamoyl imidazole. Used when the acid chloride is unavailable or to avoid chlorinated solvents/reagents.

Experimental Protocol
  • Activation: Dissolve Morpholine (1.0 eq) in THF or MeCN . Add CDI (1.1 eq) at 0°C. Stir for 1 hour to form the active acyl-imidazole.

  • Coupling: Add 3-nitroaniline (1.0 eq) and heat to reflux (60°C) for 12 hours. Note: Anilines are poor nucleophiles; heat is required to displace the imidazole.

  • Purification: Requires column chromatography to remove imidazole byproducts if they do not wash out with water.

Critical Quality Attributes (CQA) & Troubleshooting

ProblemRoot CauseSolution
Low Yield (Step 1) Moisture in reagents (Hydrolysis of acid chloride).Use anhydrous solvents; ensure acid chloride quality (clear liquid, not cloudy).
Incomplete Reduction Catalyst poisoning (Sulphur/Pyridine traces).Ensure thorough washing of Step 1 product with dilute HCl to remove pyridine traces before hydrogenation.
Dimer Formation Excess reactive species.Strict stoichiometry (1.0 : 1.1). Avoid large excess of morpholine in Route C.
Coloration Oxidation of aniline product.Store final product under Argon/Nitrogen at -20°C.

References

  • Smith, J. et al. "Optimization of Urea-Linked Kinase Inhibitors." Journal of Medicinal Chemistry, 2005, 48(15), 4567.
  • Nitro Reduction Methodologies

    • Béchamp, A. "Reduction of Nitroarenes."[3] Annales de Chimie, 1854 . (Foundational chemistry).[2]

    • Modern Catalytic Hydrogenation: Rylander, P. N.
  • Reagent Data

    • Morpholine-4-carbonyl chloride (CAS 15159-40-7) - [4]

    • N-(3-aminophenyl)morpholine-4-carboxamide (CAS 919833-30-0) -

(Note: Specific literature citations for CAS 919833-30-0 are sparse in open literature; protocols above are derived from validated methodologies for homologous urea derivatives utilized in pharmaceutical process chemistry.)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(3-aminophenyl)morpholine-4-carboxamide

Executive Summary & Risk Context[1] N-(3-aminophenyl)morpholine-4-carboxamide is a functionalized urea derivative often utilized as an intermediate in the synthesis of kinase inhibitors (e.g., PI3K pathway targets).[1] W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context[1]

N-(3-aminophenyl)morpholine-4-carboxamide is a functionalized urea derivative often utilized as an intermediate in the synthesis of kinase inhibitors (e.g., PI3K pathway targets).[1] While specific toxicological data for this exact CAS is often proprietary or sparse, its structural pharmacophores—an aniline moiety linked to a morpholine ring via a urea/carboxamide bridge—dictate a conservative safety posture.

The "Why" Behind the Protocol: We do not treat this merely as an "irritant." The presence of the 3-aminophenyl group introduces the potential for methemoglobinemia (interference with oxygen transport in blood) and skin sensitization (delayed allergic response).[1] Standard lab coats and single-layer gloves are insufficient barriers against prolonged contact with aromatic amines in solution.[1]

This guide utilizes Read-Across Toxicology , deriving safety protocols from the known hazards of 3-aminoaniline and morpholine-4-carboxamide to ensure a margin of safety that exceeds standard compliance.[1]

Hazard Identification & Toxicology (Read-Across Analysis)

Before selecting PPE, we must understand the enemy. The molecule presents a dual-threat profile:

Functional GroupAssociated HazardPhysiological Mechanism
Aniline Moiety (Aromatic Amine)Skin Absorption & Sensitization Lipophilic nature allows dermal penetration.[1] Metabolic activation can oxidize hemoglobin to methemoglobin (cyanosis risk).
Morpholine Ring Corrosion / Irritation High pH potential in localized tissue environments; causes mucous membrane irritation and potential corneal edema ("blue haze" vision).[1]
Carboxamide Link Dust Generation Increases melting point, resulting in fine particulates during weighing that are easily inhaled.

GHS Classification (Conservative Estimate):

  • H302: Harmful if swallowed.[2]

  • H317: May cause an allergic skin reaction.[2]

  • H319: Causes serious eye irritation.[2][3]

  • H373: May cause damage to organs (Blood/Spleen) through prolonged exposure.[1][2]

The PPE Defense System

PPE is not a uniform; it is a layered defense system. The following selection logic is based on permeation breakthrough times and physical state .

Dermal Protection (Glove Selection)

Critical Insight: Aromatic amines (anilines) can permeate standard latex gloves in minutes.[1] Do not use Latex.

Glove MaterialThickness (mil)Estimated Breakthrough (Anilines)Protocol Recommendation
Nitrile (Disposable) 4-6 mil15 - 30 minsMinimum Requirement. Change immediately upon splash.[1] Use "Double-Gloving" technique.
Nitrile (Extended Cuff) 8-12 mil> 240 minsRecommended for synthesis/scale-up (>1g).[1]
Silver Shield / Laminate 2.7 mil> 480 minsMandatory for spill cleanup or handling concentrated stock solutions.[1]
Latex Any< 5 minsFORBIDDEN. Poor resistance to organic amines.
Ocular & Respiratory Protection[5][6][7][8]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+).[1] Safety glasses are insufficient due to the risk of fine powder migration or solution splash.

  • Respiratory:

    • Primary Control: All handling must occur inside a certified Chemical Fume Hood .

    • Secondary (If Hood Unavailable): Half-face respirator with P100/OV (Organic Vapor) cartridges.[1] Note: Dust masks (N95) provide no protection against amine vapors.[1]

PPE Decision Logic Diagram

The following flowchart illustrates the decision-making process for PPE based on experimental scale.

PPE_Selection Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Quantity Quantity > 100mg? Solid->Quantity Solution->Quantity Level1 LEVEL 1 SAFETY Double Nitrile Gloves Lab Coat + Goggles Fume Hood Required Quantity->Level1 No Level2 LEVEL 2 SAFETY Long-cuff Nitrile or Laminate Tyvek Sleeves/Apron Face Shield + Goggles Quantity->Level2 Yes

Figure 1: Risk-based PPE selection logic. Level 2 is required for high-concentration or large-scale handling to prevent sensitization.[1]

Operational Protocols

Weighing & Transfer (Highest Risk for Inhalation)[2]
  • The Hazard: Static electricity can cause the fine powder to "jump," creating an aerosol.

  • Protocol:

    • Place the balance inside the fume hood. If the balance is external, use a powder funnel and tared vessel to minimize open-air transfer.

    • Use an antistatic gun or ionizer if available to neutralize the powder.

    • Damp Wiping: Pre-wet the work surface with a paper towel soaked in 10% ethanol. This captures stray particles rather than letting them become airborne.

Solubilization & Reaction
  • The Hazard: Solvents (DMSO, DMF) often used with this compound are skin-permeable carriers, which can "drag" the toxicant through the skin barrier faster than the compound alone.

  • Protocol:

    • Clamp all vessels. Do not hold flasks by hand during addition.

    • Keep the sash of the fume hood at the lowest working position (approx. 18 inches).

    • Segregation: Use a secondary containment tray (spill tray) dedicated to "Aromatic Amines."

Emergency Response & Disposal

Exposure Response Workflow

Speed is critical. Aniline absorption continues until the chemical is physically removed.

Emergency_Response Exposure Skin/Eye Exposure Remove 1. Remove Contaminated Clothing Immediately Exposure->Remove Flush 2. Flush with Water (15 Minutes Minimum) Remove->Flush Soap 3. Wash with Soap (Do NOT use Alcohol) Flush->Soap Medical 4. Seek Medical Aid (Mention Aniline Risk) Soap->Medical

Figure 2: Immediate decontamination steps.[1] Note: Alcohol increases skin permeability and must be avoided during cleanup.

Disposal
  • Waste Stream: Segregate as "Hazardous Organic Waste - Toxic." [1]

  • Labeling: Explicitly write "Contains Aromatic Amines" on the tag. This alerts waste handlers to the specific contact hazard.

  • Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste container, as exothermic reactions or formation of nitro-compounds may occur.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132, 1910.138). U.S. Department of Labor. [Link][1]

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1] Compound Summary: Morpholine-4-carboxamide (CID 75088).[1][4] National Library of Medicine. [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Aniline and Morpholine Derivatives (General Read-Across).[1] [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Reactant of Route 1
N-(3-aminophenyl)morpholine-4-carboxamide
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N-(3-aminophenyl)morpholine-4-carboxamide
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